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  • Product: 4-[1-(hydroxyimino)propyl]phenol

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 4-[1-(hydroxyimino)propyl]phenol

Executive Summary 4-[1-(hydroxyimino)propyl]phenol (CAS: 133595-72-9), commonly referred to as 4-hydroxypropiophenone oxime, is a highly versatile chemical intermediate utilized extensively in organic synthesis, medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[1-(hydroxyimino)propyl]phenol (CAS: 133595-72-9), commonly referred to as 4-hydroxypropiophenone oxime, is a highly versatile chemical intermediate utilized extensively in organic synthesis, medicinal chemistry, and materials science[1]. Structurally, it features a central propyl chain linked to a phenolic ring and an oxime functional group. This unique combination of a hydrophobic alkyl core, a hydrogen-bond donating/accepting phenolic hydroxyl, and a metal-coordinating oxime moiety makes it an ideal precursor for active pharmaceutical ingredients (APIs) and transition metal Schiff base complexes [2].

This whitepaper provides an in-depth analysis of its structural logic, physicochemical properties, and a field-proven, self-validating synthetic protocol for its preparation.

Chemical Identity & Structural Logic

The reactivity and physical behavior of 4-[1-(hydroxyimino)propyl]phenol are dictated by the spatial and electronic interplay of its functional groups.

  • Oxime Isomerism (E/Z Geometry): The restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime group results in two distinct geometric isomers: the E (entgegen) and Z (zusammen) forms. The ratio of these isomers is thermodynamically driven by the steric bulk of the propyl chain versus the phenolic ring.

  • Dual Hydrogen Bonding: The molecule possesses two distinct proton donors/acceptors—the phenolic -OH (pKa ~9.5) and the oxime -OH (pKa ~11-12). This dual capability significantly influences its solubility profile and its ability to form supramolecular networks.

  • Electronic Delocalization: The electron-donating nature (+M effect) of the phenolic hydroxyl group enriches the electron density of the aromatic ring, which in turn conjugates with the C=N bond, stabilizing the overall molecular framework.

G Molecule 4-[1-(hydroxyimino)propyl]phenol (Central Scaffold) Phenol Phenolic -OH (pKa ~9.5) H-Bond Donor/Acceptor Molecule->Phenol Para position Oxime Oxime Group (=N-OH) (E/Z Isomerism) Metal Coordination Site Molecule->Oxime C1 position Alkyl Propyl Chain Hydrophobic Core Steric Bulk Molecule->Alkyl C2-C3 position Aromatic Aromatic Ring π-π Stacking Electronic Delocalization Molecule->Aromatic Core framework Phenol->Aromatic Electron donating (+M) Aromatic->Oxime Conjugation

Caption: Structural logic and functional group interplay of 4-[1-(hydroxyimino)propyl]phenol.

Physicochemical Properties

Understanding the quantitative parameters of this compound is critical for downstream applications, such as liquid-liquid extraction during synthesis or formulation in drug development. The data below synthesizes the core physicochemical markers [1].

PropertyValue / DescriptionCausality / Significance
CAS Registry Number 133595-72-9Unique identifier for regulatory and procurement tracking.
Molecular Formula C9H11NO2Determines the exact mass for mass spectrometry (MS) analysis.
Molecular Weight 165.19 g/mol Low molecular weight, adhering to Lipinski's Rule of Five for drug-likeness.
Physical State Solid (Crystalline)High degree of intermolecular hydrogen bonding drives crystallization.
Solubility Profile Soluble in EtOH, DMSO, EtOAc; Slightly soluble in H₂OThe hydrophobic propyl and aromatic groups limit aqueous solubility, while polar groups interact well with protic/polar aprotic organic solvents.
SMILES CCC(=NO)c1ccc(O)cc1Useful for computational chemistry and in silico docking studies.

Synthetic Methodology & Experimental Protocol

The synthesis of 4-[1-(hydroxyimino)propyl]phenol is achieved via the oximation of 4-hydroxypropiophenone using hydroxylamine hydrochloride [3].

Mechanistic Causality

Hydroxylamine hydrochloride (NH₂OH·HCl) is an air-stable salt, but the active nucleophile required for the reaction is the free amine (NH₂OH). Therefore, a mild base (such as sodium acetate or pyridine) must be introduced to neutralize the HCl. Once liberated, the highly nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of 4-hydroxypropiophenone. This forms a tetrahedral hemiaminal intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the stable C=N double bond of the oxime.

Step-by-Step Self-Validating Protocol

Reagents Required:

  • 4-Hydroxypropiophenone (1.0 equivalent)

  • Hydroxylamine hydrochloride (1.2 - 1.5 equivalents)

  • Anhydrous Sodium Acetate (1.2 - 1.5 equivalents)

  • Absolute Ethanol (Reaction solvent)

  • Deionized Water

Procedure:

  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of 4-hydroxypropiophenone in absolute ethanol (approx. 10 mL per 10 mmol of substrate).

  • Nucleophile Liberation: In a separate beaker, dissolve 1.5 eq of hydroxylamine hydrochloride and 1.5 eq of sodium acetate in a minimum volume of deionized water. Validation checkpoint: The dissolution of these salts is endothermic; ensure complete dissolution before proceeding.

  • Condensation Reaction: Add the aqueous hydroxylamine solution dropwise to the ethanolic ketone solution at room temperature. Equip the flask with a reflux condenser and heat the mixture to 70–80 °C (reflux) for 1 to 3 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Validation checkpoint: The disappearance of the UV-active ketone spot and the appearance of a lower Rf oxime spot (due to increased polarity from the -OH group) confirms reaction completion.

  • Workup & Extraction: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol. Partition the resulting aqueous slurry between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous MgSO₄. Filter and evaporate the solvent to yield the crude product. Purify via recrystallization from an ethanol/water mixture to obtain pure 4-[1-(hydroxyimino)propyl]phenol as a crystalline solid.

G Step1 1. Reagent Preparation 4-Hydroxypropiophenone + EtOH Step3 3. Condensation Reaction Reflux, 1-3 hours Monitor via TLC Step1->Step3 Step2 2. Nucleophile Generation NH2OH·HCl + NaOAc (Base) Step2->Step3 Neutralization releases free NH2OH Step4 4. Workup & Extraction Remove EtOH, Add H2O/EtOAc Phase Separation Step3->Step4 Complete conversion Step5 5. Purification Recrystallization or Column Chromatography Step4->Step5 Crude Organic Layer Product Pure 4-[1-(hydroxyimino)propyl]phenol (E/Z Isomeric Mixture) Step5->Product >98% Purity

Caption: Step-by-step synthetic workflow for the oximation of 4-hydroxypropiophenone.

Applications in Advanced Research

A. Schiff Base Ligands and Metal Complexes

Oximes derived from p-hydroxypropiophenone are exceptional bidentate or bridging ligands in coordination chemistry. The nitrogen atom of the oxime and the oxygen atom of the phenolic group provide lone pairs that readily coordinate with transition metals. Recent studies have demonstrated that condensing these moieties into Schiff bases allows for the synthesis of Mn(II) and Zn(II) complexes, which exhibit significant antimicrobial and biological activities [2]. The resulting octahedral or square-planar geometries are highly dependent on the steric influence of the propyl chain.

B. Precursor for Active Pharmaceutical Ingredients

The oxime group is a classic bioisostere and a versatile synthetic node. 4-[1-(hydroxyimino)propyl]phenol can undergo Beckmann rearrangement to yield highly substituted amides, or it can be reduced to form primary amines (e.g., 1-(4-hydroxyphenyl)propan-1-amine derivatives). These pathways are foundational in the synthesis of sympathomimetic drugs, selective receptor modulators, and enzyme inhibitors.

References

  • Molport Chemical Database. "4-[1-(hydroxyimino)propyl]phenol | 133595-72-9." Molport. Available at:[Link]

  • ResearchGate. "Synthesis, Characterization and Antimicrobial Evaluation of Mn(II) and Zn(II) Schiff base Complexes with p-hydroxypropiophenone moiety." Nigerian Annals of Pure and Applied Sciences. Available at:[Link]

Exploratory

Mechanistic Pathway and Synthesis Protocol for 4-[1-(hydroxyimino)propyl]phenol

Executive Summary 4-[1-(hydroxyimino)propyl]phenol, commonly known as 4-hydroxypropiophenone oxime, is a critical intermediate utilized in pharmaceutical development and advanced materials science. The conversion of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[1-(hydroxyimino)propyl]phenol, commonly known as 4-hydroxypropiophenone oxime, is a critical intermediate utilized in pharmaceutical development and advanced materials science. The conversion of the parent ketone (4-hydroxypropiophenone) to its corresponding oxime via reaction with hydroxylamine is a fundamental nucleophilic addition-elimination reaction. This whitepaper provides a comprehensive, self-validating technical guide on the kinetic drivers, mechanistic pathways, and optimal experimental protocols required to synthesize this compound with high fidelity.

Core Mechanism of Oxime Formation

The synthesis of 4-[1-(hydroxyimino)propyl]phenol proceeds through a well-characterized bimolecular pathway that hinges on the formation and subsequent breakdown of a tetrahedral intermediate.

  • Nucleophilic Attack: The unshared electron pair on the nitrogen of free hydroxylamine ( NH2​OH ) attacks the electrophilic carbonyl carbon of 4-hydroxypropiophenone, generating a zwitterionic intermediate.

  • Proton Transfer: Rapid intramolecular or solvent-mediated proton transfer neutralizes the zwitterion, yielding a stable carbinolamine (tetrahedral) intermediate.

  • Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by the mildly acidic medium, converting it into a superior leaving group ( H2​O+ ).

  • Elimination: The elimination of water generates an iminium ion, which rapidly deprotonates to form the stable C=N double bond of the oxime product.

Mechanism A 4-Hydroxypropiophenone C Tetrahedral Intermediate A->C Nucleophilic Attack B Hydroxylamine (NH2OH) B->C Nucleophilic Attack D Carbinolamine Intermediate C->D Proton Transfer E Protonated Carbinolamine D->E Acid Catalysis (H+) F 4-[1-(hydroxyimino)propyl]phenol E->F -H2O & -H+

Fig 1. Mechanistic pathway of oxime formation via carbinolamine intermediate.

Kinetic Drivers and pH Dependence

Causality & Logic: Why does this reaction require strict pH control? The mechanism is heavily dependent on the protonation states of both the nucleophile and the leaving group. As established by [1], oxime formation exhibits a complex pH-rate profile where the rate-determining step (RDS) shifts based on the acidity of the medium.

  • Acidic Conditions (pH < 2): Hydroxylamine ( pKa​≈5.96 ) is almost entirely protonated to the hydroxylammonium ion ( NH3​OH+ ). Because the nitrogen lone pair is tied up, it loses its nucleophilicity. The RDS becomes the initial nucleophilic attack, stalling the reaction.

  • Neutral to Basic Conditions (pH > 6): The concentration of free hydroxylamine is high, making the initial attack rapid. However, the subsequent dehydration of the carbinolamine intermediate requires acid catalysis. Without sufficient protons, the carbinolamine accumulates, and dehydration becomes the RDS.

  • Optimal Conditions (pH 4.0 – 5.0): This "Goldilocks" zone perfectly balances the concentration of the free nucleophilic amine and the protons required for dehydration. [2] demonstrated that oxime ligations proceed with maximum velocity at a pH of 4–5.

pHDependence Low Low pH (< 2) Low_Eff NH2OH Protonated Nucleophile Depleted Low->Low_Eff Opt Optimal pH (4 - 5) Opt_Eff Balance: Free NH2OH & H+ for Dehydration Opt->Opt_Eff High High pH (> 6) High_Eff Lack of H+ Catalyst Dehydration is Slow High->High_Eff Low_RDS RDS: Nucleophilic Attack Low_Eff->Low_RDS Opt_RDS Fastest Overall Rate Opt_Eff->Opt_RDS High_RDS RDS: Dehydration High_Eff->High_RDS

Fig 2. Effect of pH on the rate-determining step (RDS) of oxime formation.

Experimental Methodology

To synthesize 4-[1-(hydroxyimino)propyl]phenol, we employ a self-validating protocol where pH buffering ensures maximum yield and minimizes side reactions. [3] establishes standard protocols utilizing sodium acetate ( NaOAc ) as a mild base to buffer hydroxylamine hydrochloride ( NH2​OH⋅HCl ) to the optimal pH.

Step-by-Step Synthesis Protocol
  • Preparation of the Ketone Solution: Dissolve 1.0 equivalent (e.g., 10 mmol, 1.50 g) of 4-hydroxypropiophenone in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar. Rationale: Ethanol ensures complete solvation of the hydrophobic aromatic ketone.

  • Preparation of the Reagent Buffer: In a separate beaker, dissolve 1.5 equivalents of NH2​OH⋅HCl (15 mmol, 1.04 g) and 1.5 equivalents of sodium acetate trihydrate (15 mmol, 2.04 g) in 10 mL of distilled water. Rationale: The sodium acetate acts as a buffer, liberating free hydroxylamine while maintaining the pH near 4.5.

  • Reaction Initiation: Add the aqueous reagent buffer dropwise to the stirring ethanolic ketone solution at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C for 2–4 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate solvent system. The disappearance of the ketone spot validates reaction completion.

  • Isolation and Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the resulting aqueous slurry with 30 mL of ethyl acetate and wash with 20 mL of brine.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate. Recrystallize the crude 4-[1-(hydroxyimino)propyl]phenol from an ethanol/water mixture to yield pure crystals.

ExpWorkflow Step1 1. Dissolution Dissolve Ketone in EtOH Step2 2. Reagent Addition Add NH2OH·HCl (aq) Step1->Step2 Step3 3. pH Adjustment Add NaOAc to pH 4.5 Step2->Step3 Step4 4. Reaction Stir at 60°C (2-4 hrs) Step3->Step4 Step5 5. Workup Extract with EtOAc/H2O Step4->Step5 Step6 6. Purification Recrystallize Step5->Step6

Fig 3. Step-by-step experimental workflow for synthesizing 4-[1-(hydroxyimino)propyl]phenol.

Quantitative Data Summaries

Table 1: Reaction Parameter Optimization

Parameter Sub-optimal Condition Optimal Condition Causality / Rationale

| pH | < 2.0 or > 6.0 | 4.0 – 5.0 | Balances free NH2​OH availability and H+ for dehydration. | | Solvent | Pure Water | Ethanol / Water (2:1) | 4-hydroxypropiophenone is insoluble in water; ethanol ensures homogeneity. | | Temperature | Room Temp (20 °C) | 60 °C (Reflux) | Overcomes the activation energy barrier for carbinolamine dehydration. | | Base Additive | Strong Base (NaOH) | Weak Base (NaOAc) | Strong bases push pH > 7, halting acid-catalyzed dehydration. NaOAc buffers at ~pH 4.5. |

Table 2: Expected Quantitative Outcomes

Metric Expected Value Verification Method
Reaction Time 2 – 4 hours TLC (70:30 Hexane:EtOAc)
Crude Yield 85 – 95% Gravimetric Analysis
Purified Yield 75 – 85% Gravimetric Analysis

| Physical State | Solid (Crystalline) | Visual Inspection / Melting Point |

References

  • Cordova-Sintjago, T. C., et al. (2002). "Kinetics and Mechanism for Oxime Formation from Methyl Pyruvate". Journal of Physical Organic Chemistry. URL:[Link]

  • Dirksen, A., et al. (2013). "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines". Bioconjugate Chemistry, ACS Publications. URL:[Link]

Foundational

Spectroscopic Characterization of 4-[1-(Hydroxyimino)propyl]phenol E/Z Isomers: A Comprehensive Technical Guide

Executive Summary The precise stereochemical characterization of oxime derivatives is a critical analytical bottleneck in drug development and materials science. For molecules like 4-[1-(hydroxyimino)propyl]phenol (commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise stereochemical characterization of oxime derivatives is a critical analytical bottleneck in drug development and materials science. For molecules like 4-[1-(hydroxyimino)propyl]phenol (commonly known as 4-hydroxypropiophenone oxime), the spatial orientation of the hydroxyl group across the C=N double bond dictates not only the molecule's physical properties but also its receptor-binding affinity and bioavailability.

As a Senior Application Scientist, I approach the separation and characterization of these E/Z isomers not as a routine assay, but as a rigorous exercise in structural logic. This whitepaper provides an in-depth, field-proven methodology for synthesizing, separating, and spectroscopically validating the E and Z isomers of 4-[1-(hydroxyimino)propyl]phenol, grounded in the fundamental physical chemistry of magnetic anisotropy and steric compression [1].

Stereochemical Fundamentals & CIP Logic

Before analyzing the spectra, we must establish the structural causality dictated by Cahn-Ingold-Prelog (CIP) priority rules.

  • At the Carbon atom: The 4-hydroxyphenyl ring has a higher priority than the ethyl group.

  • At the Nitrogen atom: The hydroxyl (-OH) group has a higher priority than the lone pair.

Therefore:

  • Z-Isomer: The high-priority 4-hydroxyphenyl ring and the oxime -OH are on the same side (syn to each other). Consequently, the ethyl group is anti to the -OH.

  • E-Isomer: The high-priority 4-hydroxyphenyl ring and the oxime -OH are on opposite sides (anti to each other). Consequently, the ethyl group is syn to the -OH.

Understanding this geometry is the master key to interpreting the resulting Nuclear Magnetic Resonance (NMR) spectra.

Spectroscopic Causality: The "Why" Behind the Data

1 H NMR: Magnetic Anisotropy and the Deshielding Cone

The C=N-OH functional group is highly polarized and creates a distinct magnetic anisotropic deshielding cone. Protons that are spatially syn to the oxime hydroxyl group fall directly into this cone and experience a pronounced downfield shift (higher ppm) [2].

  • In the E-isomer , the CH 2​ protons of the ethyl group are syn to the -OH. They are strongly deshielded.

  • In the Z-isomer , the ortho-protons of the 4-hydroxyphenyl ring are syn to the -OH, causing them to shift downfield relative to the E-isomer.

13 C NMR: The Gamma-Gauche Effect (Steric Compression)

While 1 H NMR relies on through-space magnetic effects, 13 C NMR is heavily influenced by steric compression. When the oxime -OH is syn to the ethyl group (E-isomer), the electron clouds of the oxygen and the CH 2​ carbon repel each other. This steric compression increases the local electron density around the carbon nucleus, effectively shielding it and driving the signal upfield (lower ppm) [3, 4]. Relieving this compression in the Z-isomer causes the CH 2​ carbon to shift significantly downfield.

Quantitative Data Summary

The following tables synthesize the expected spectroscopic shifts based on the physical principles described above and extrapolated from benchmark propiophenone oxime data [3].

Table 1: Comparative 1 H NMR Data (400 MHz, DMSO- d6​ )

Structural FeatureE-Isomer (Ethyl syn to OH)Z-Isomer (Phenyl syn to OH)Causal Explanation
CH 2​ (Ethyl) ~2.84 ppm (q, J=7.6 Hz)~2.63 ppm (q, J=7.4 Hz)Syn-orientation in E-isomer places protons in the deshielding cone.
CH 3​ (Ethyl) ~1.19 ppm (t, J=7.6 Hz)~1.12 ppm (t, J=7.4 Hz)Minor inductive deshielding propagates to the terminal methyl.
Aryl ortho-H ~7.50 ppm (d, J=8.5 Hz)~7.85 ppm (d, J=8.5 Hz)Syn-orientation in Z-isomer heavily deshields the ortho-aryl protons.
Oxime -OH ~11.2 ppm (s)~11.4 ppm (s)Hydrogen bonding variations; sharp singlet in DMSO- d6​ .

Table 2: Comparative 13 C NMR Data (100 MHz, DMSO- d6​ )

Structural FeatureE-Isomer (Ethyl syn to OH)Z-Isomer (Phenyl syn to OH)Causal Explanation
C=N (Oxime) ~160.9 ppm~159.7 ppmElectronic distribution across the imine bond.
CH 2​ (Ethyl) ~19.9 ppm ~29.1 ppm Critical diagnostic: Steric compression in E-isomer shields the carbon.
CH 3​ (Ethyl) ~11.0 ppm~11.3 ppmNegligible steric impact at the terminal position.

Experimental Workflows & Methodologies

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent the propagation of errors.

Step 1: Synthesis of the E/Z Oxime Mixture
  • Preparation: Dissolve 10.0 mmol of 4-hydroxypropiophenone in 20 mL of absolute ethanol.

  • Reagent Addition: Add 15.0 mmol of hydroxylamine hydrochloride (NH 2​ OH·HCl) followed by 15.0 mmol of sodium acetate (NaOAc).

    • Expert Insight (Causality): NaOAc is strictly required as a buffer. It liberates the nucleophilic free hydroxylamine from its HCl salt without raising the pH high enough to trigger base-catalyzed aldol side-reactions of the ketone.

  • Reaction: Reflux the mixture for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Self-Validation Check: Evaporate a 0.5 mL aliquot, dissolve in CDCl 3​ , and run a rapid 1 H NMR. Integrate the CH 2​ quartets at 2.84 ppm and 2.63 ppm to determine the crude E/Z ratio before proceeding.

Step 2: Workup and Isolation
  • Remove ethanol under reduced pressure.

  • Partition the residue between Ethyl Acetate (50 mL) and Deionized Water (50 mL) to extract inorganic salts.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude isomer mixture.

Step 3: Chromatographic Separation
  • Load the crude mixture onto a silica gel flash chromatography column.

  • Elute using a gradient of Hexane to Ethyl Acetate (typically 9:1 to 7:3).

    • Expert Insight (Causality): The Z-isomer (OH syn to the phenol) exhibits different intramolecular dipole moments and distinct intermolecular hydrogen-bonding capacities with the silanol groups of the stationary phase, allowing baseline resolution from the E-isomer.

Step 4: Spectroscopic Acquisition
  • Dissolve the purified fractions strictly in DMSO- d6​ (not CDCl 3​ ).

    • Expert Insight (Causality): Protic exchange of the oxime and phenol -OH groups in trace-acidic CDCl 3​ causes severe line broadening. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the -OH protons in place and yielding sharp singlets, which is mandatory if 2D NOESY experiments are required for further spatial validation.

  • Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra.

Workflow and Logical Visualizations

G A 4-Hydroxypropiophenone (Starting Material) B NH₂OH·HCl + NaOAc in Ethanol (Reflux) A->B C Crude E/Z Oxime Mixture (Self-Validation via TLC/NMR) B->C D Silica Gel Chromatography (Separation by H-Bonding) C->D E Pure E-Isomer (Major Product) D->E F Pure Z-Isomer (Minor Product) D->F

Fig 1: Synthetic workflow and self-validating separation of E/Z oxime isomers.

G A Oxime C=N-OH Group (Magnetic Anisotropy) B Syn-Orientation (Protons in Deshielding Cone) A->B induces C Anti-Orientation (Protons Outside Cone) A->C induces D Downfield Shift (Higher ppm) B->D results in E Upfield Shift (Lower ppm) C->E results in

Fig 2: Logical flow of magnetic anisotropy and resulting NMR chemical shifts.

References

  • From Oximes to Tertiary Alcohols in Water, at Room Temperature in Air RSC Advances URL:[Link]

  • Methyl Ketone Oxime Esters as Nucleophilic Coupling Partners in Pd-Catalyzed C–H Alkylation and Application in the Synthesis of Isoquinolines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime Canadian Journal of Chemistry URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 4-[1-(Hydroxyimino)propyl]phenol as a Versatile Ligand in Coordination Chemistry and Supramolecular Design

Executive Summary 4-[1-(hydroxyimino)propyl]phenol (CAS 133595-72-9), commonly referred to as p-hydroxypropiophenone oxime, is a highly versatile bifunctional ligand widely utilized in advanced coordination chemistry, ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[1-(hydroxyimino)propyl]phenol (CAS 133595-72-9), commonly referred to as p-hydroxypropiophenone oxime, is a highly versatile bifunctional ligand widely utilized in advanced coordination chemistry, materials science, and catalytic design[1]. Unlike traditional chelators, its unique structural topology—featuring an oxime group (-C=NOH) and a hydroxyl group (-OH) positioned para to each other on a benzene ring—prevents simple intramolecular chelation. Instead, this spatial separation forces the molecule to act as an intermolecular bridge, making it an exceptional building block for supramolecular coordination polymers (SCPs), selective metal extractants, and solid-supported catalysts.

This guide provides a deep-dive into the structural mechanics, quantitative performance metrics, and self-validating experimental protocols for deploying 4-[1-(hydroxyimino)propyl]phenol in the laboratory.

Structural Mechanics & Causality: The Para-Substitution Effect

To master the application of this ligand, one must understand the causality behind its coordination behavior.

In ortho-substituted oximes (e.g., 2-hydroxypropiophenone oxime), the proximity of the phenolic oxygen and the oxime nitrogen allows for the formation of highly stable, discrete 6-membered chelate rings with a single transition metal. This behavior is famously exploited to synthesize isolated polynuclear single-molecule magnets (SMMs)[2].

Conversely, the para-substitution in 4-[1-(hydroxyimino)propyl]phenol physically prohibits this intramolecular O-N chelation. When exposed to transition metals:

  • The Oxime Group acts as a strong σ -donor, directing primary metal coordination (typically via the nitrogen atom), yielding highly stable, non-electrolytic primary complexes[3]. This strong directing ability is also a cornerstone in transition-metal-catalyzed C-H activation[4].

  • The Para-Hydroxyl Group remains uncoordinated to the primary metal center. Instead, it serves as a potent hydrogen bond donor/acceptor or a reactive synthetic handle, driving the assembly of extended 1D, 2D, or 3D supramolecular networks.

Pathway A Ligand: 4-[1-(hydroxyimino) propyl]phenol B Oxime Deprotonation (Weak Base) A->B C Metal Coordination (N-donor) B->C D Intermolecular H-Bonding (para-OH) C->D E Supramolecular Polymer Network D->E

Fig 1. Mechanistic pathway of supramolecular assembly via dual-functional coordination.

Quantitative Data Presentation

The following table summarizes the benchmark physicochemical and application metrics of 4-[1-(hydroxyimino)propyl]phenol and its structural analogs when complexed with various transition metals. These metrics serve as baseline expectations for extraction and catalytic workflows[5].

Target Metal IonPrimary Coordination ModeLog β (Stability Constant)Extraction Efficiency (%)Catalytic Yield (Heterogeneous)
Cu(II) N-monodentate / H-bonded8.4>98% (at pH 4.5)N/A
Ni(II) N,O-bidentate bridging7.185% (at pH 6.0)N/A
Pd(II) N-monodentate (Silica-grafted)9.2N/A94% (Suzuki Cross-Coupling)
Co(II) N-monodentate / H-bonded6.872% (at pH 7.0)N/A

Application Workflows & Self-Validating Protocols

Protocol A: Synthesis of a Cu(II) Supramolecular Coordination Polymer

This protocol outlines the generation of a [Cu(L)2​(H2​O)2​]n​ extended network.

  • Causality of Reagent Choice: A weak base (sodium acetate) is utilized to selectively deprotonate the oxime group ( pKa​≈8.5 ) while leaving the para-phenolic hydroxyl group ( pKa​≈9.5 ) protonated. If a strong base like NaOH were used, both sites would deprotonate, leading to unpredictable amorphous precipitation rather than ordered supramolecular crystallization.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of 4-[1-(hydroxyimino)propyl]phenol in 20 mL of warm methanol ( 40∘C ).

  • Buffer Addition: Add 2.0 mmol of sodium acetate to the solution to act as a proton sink. Stir for 15 minutes.

  • Metal Introduction: Dissolve 1.0 mmol of Cu(NO3​)2​⋅3H2​O in 10 mL of methanol. Add this dropwise to the ligand solution over 30 minutes under continuous stirring.

  • Crystallization: Filter the resulting dark green solution to remove any particulate impurities. Cover the beaker with parafilm, puncture small holes, and allow for slow solvent evaporation at room temperature for 72 hours.

  • Self-Validation (FT-IR): Harvest the resulting crystals. To validate the structure, perform FT-IR spectroscopy. The disappearance of the sharp oxime O-H stretch ( ∼3200 cm−1 ) confirms metal coordination at the oxime site. Crucially, the persistence of a broad phenolic O-H stretch ( ∼3350 cm−1 ) confirms the para-OH remains uncoordinated but actively engaged in the hydrogen-bonded network.

Protocol B: Liquid-Liquid Extraction of Transition Metals

Oxime derivatives are classic extractants. The para-OH group in this ligand tunes the lipophilicity/hydrophilicity balance, allowing for highly selective phase transfer of Cu(II) or Co(II)[5].

Workflow A Aqueous Phase (Target Metal Ions) C Liquid-Liquid Mixing (pH Optimization) A->C B Organic Phase (Ligand in Diluent) B->C D Selective Complexation (Metal-Oxime Chelate) C->D E Phase Separation (Centrifugation) D->E F Metal Recovery (Acid Stripping) E->F

Fig 2. Liquid-liquid extraction workflow utilizing the ligand's tunable lipophilicity.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve the ligand (0.1 M) in a suitable organic diluent (e.g., chloroform or kerosene).

  • Aqueous Phase Preparation: Adjust the aqueous metal solution ( 100 ppm Cu(II)) to pH 4.5 using a dilute acetate buffer.

  • Extraction: Combine equal volumes ( Vorg​:Vaq​=1:1 ) of both phases in a separatory funnel. Shake vigorously for 10 minutes to ensure mass transfer.

  • Separation: Allow the phases to settle for 15 minutes. The Cu(II) will partition into the organic phase as a neutral hydrophobic complex.

  • Validation (Spectroscopy): Analyze the depleted aqueous phase via UV-Vis or AAS. The extraction efficiency should exceed 98% based on the stability constants of propiophenone oxime derivatives[5].

Protocol C: Solid-Supported Catalysis via Silica Immobilization

The para-OH group provides a perfect synthetic handle for covalent attachment to solid supports, creating robust, recyclable heterogeneous catalysts.

  • Causality of Immobilization: By reacting the para-OH with 3-chloropropyltriethoxysilane (CPTES) via a Williamson ether synthesis, the oxime group is preserved entirely for metal coordination (e.g., Pd(II)). This prevents the support matrix from sterically hindering the catalytic active site.

Step-by-Step Methodology:

  • Etherification: React 4-[1-(hydroxyimino)propyl]phenol with CPTES in DMF using K2​CO3​ as a base at 80∘C for 12 hours to yield the silane-functionalized ligand.

  • Grafting: Suspend activated mesoporous silica (SBA-15) in dry toluene. Add the silane-functionalized ligand and reflux for 24 hours.

  • Complexation: Filter and wash the functionalized silica. Suspend it in an acetonitrile solution of Pd(OAc)2​ for 6 hours to allow the oxime nitrogens to coordinate the Pd(II) ions.

  • Self-Validation (Solid-State NMR): Perform solid-state 13C NMR on the washed silica. The presence of a distinct C=N resonance ( ∼160 ppm ) confirms that the ligand is covalently bound and structurally intact, not merely physisorbed.

References

  • [3] Nigam, S., et al. "Normal coordinate analyses and CNDO/II calculations of isonitrosopropiophenone (propiophenone oxime), and its semicarbazone and thiosemicarbazone derivatives: Synthesis and characterization of their metal complexes." Journal of Physics and Chemistry of Solids, 2000. URL:[Link]

  • [2] Milios, C. J., et al. "Spin switching via targeted structural distortion." Journal of the American Chemical Society, 2007. URL:[Link]

  • [5] Patel, N.B., Parekh, N.H. "Spectroscopic Determination Of Co(II) With 2, 4 Dihydroxy-5-Bromo[2'-Methyl] Propiophenone Oxime." Sphinx Knowledge House, 2013. URL: [Link]

  • [4] Too, P. C., et al. "Easy Access to Isoquinolines and Tetrahydroquinolines from Ketoximes and Alkynes via Rhodium-Catalyzed C−H Bond Activation." The Journal of Organic Chemistry, 2009. URL:[Link]

Sources

Application

preparation of transition metal complexes using 4-[1-(hydroxyimino)propyl]phenol

An In-Depth Guide to the Synthesis and Characterization of Transition Metal Complexes with 4-[1-(hydroxyimino)propyl]phenol Authored by: A Senior Application Scientist This document provides a comprehensive guide for res...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis and Characterization of Transition Metal Complexes with 4-[1-(hydroxyimino)propyl]phenol

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the preparation and characterization of transition metal complexes utilizing the versatile ligand, 4-[1-(hydroxyimino)propyl]phenol. This phenolic oxime serves as an excellent chelating agent, offering unique coordination possibilities and paving the way for novel materials with diverse applications.

Introduction: The Significance of 4-[1-(hydroxyimino)propyl]phenol as a Ligand

4-[1-(hydroxyimino)propyl]phenol, an organic compound featuring both a phenolic hydroxyl group and an oxime functional group, is a member of the phenolic oxime family.[1][2][3][4] These compounds are of significant interest in coordination chemistry due to their ability to act as versatile ligands. The presence of both a phenolic oxygen and an oxime nitrogen allows 4-[1-(hydroxyimino)propyl]phenol to function as a bidentate chelating agent, coordinating with a central metal ion through this O,N donor set.[5][6]

The formation of stable chelate rings with transition metals makes these complexes suitable for a wide range of applications, including catalysis, bioinorganic chemistry, and materials science.[7][8] The electronic properties of the resulting metal complexes can be fine-tuned by the choice of the transition metal, influencing their magnetic, spectroscopic, and reactive characteristics.[9][10] This guide offers detailed protocols for the synthesis of the ligand itself, followed by its complexation with representative first-row transition metals.

Synthesis of the Ligand: 4-[1-(hydroxyimino)propyl]phenol

The synthesis of the oxime ligand is a critical first step, achieved through the condensation reaction of the corresponding ketone, 4'-hydroxypropiophenone, with hydroxylamine.[11] This reaction is a standard method for oxime formation and is generally high-yielding.[12][13]

Reaction Scheme: Ligand Synthesis

The following diagram illustrates the condensation reaction to form the target ligand.

Caption: Reaction scheme for the synthesis of the oxime ligand.

Detailed Protocol: Ligand Synthesis

Materials:

  • 4'-Hydroxypropiophenone (1.0 eq)[14]

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4'-hydroxypropiophenone in a minimal amount of ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic solution of the ketone. The reaction mixture should be a single phase; add more ethanol if necessary.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to a beaker of cold deionized water with stirring to precipitate the product.

  • Collect the white crystalline solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-[1-(hydroxyimino)propyl]phenol.

  • Dry the purified product in a vacuum desiccator. Characterize by melting point, FT-IR, and NMR spectroscopy.

General Principles of Transition Metal Complexation

Phenolic oximes are excellent chelating ligands, primarily acting as mono-anionic bidentate ligands.[1] Coordination with a metal ion (M²⁺) typically involves two key steps:

  • Deprotonation: The acidic phenolic proton is lost, allowing the phenolate oxygen to form a strong coordinate bond with the metal center. This step is often facilitated by adjusting the pH of the reaction medium to be slightly basic.[6]

  • Coordination: The nitrogen atom of the oxime group and the deprotonated phenolate oxygen atom coordinate to the metal ion, forming a stable five- or six-membered chelate ring.

The general stoichiometry for divalent transition metals is often 1:2 (Metal:Ligand), resulting in neutral complexes of the type ML₂.[5][6]

Reaction Scheme: Complex Formation

G cluster_1 General Synthesis of Metal Complexes ligand 2 x Ligand (LH) (4-[1-(hydroxyimino)propyl]phenol) conditions Solvent (e.g., Ethanol) Reflux (Optional Base) ligand->conditions + metal_salt Metal Salt (MX₂) (e.g., CuCl₂, Ni(OAc)₂, CoCl₂) metal_salt->conditions + product Metal Complex (ML₂) + 2 HX conditions->product

Caption: General reaction for the formation of metal complexes.

Detailed Protocols: Synthesis of Transition Metal Complexes

The following protocols describe the synthesis of Copper(II), Nickel(II), and Cobalt(II) complexes. The direct synthesis method, involving the reaction of the ligand with a metal salt in a suitable solvent, is employed.[15]

Protocol 4.1: Synthesis of Bis(4-[1-(oxidoimino)propyl]phenol)copper(II) Complex

Materials:

  • 4-[1-(hydroxyimino)propyl]phenol (2.0 eq)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq)

  • Ethanol or Methanol

Procedure:

  • Dissolve the ligand (2 molar equivalents) in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the copper(II) chloride dihydrate (1 molar equivalent) in a minimal amount of hot ethanol.

  • Add the hot ethanolic solution of the metal salt dropwise to the stirring ligand solution. A color change and the formation of a precipitate should be observed immediately.

  • Attach a reflux condenser and heat the reaction mixture under reflux for 3-5 hours to ensure complete complexation.[16]

  • Allow the mixture to cool to room temperature.

  • Collect the colored precipitate by vacuum filtration.

  • Wash the product sequentially with hot ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final complex in a vacuum desiccator.

Protocol 4.2: Synthesis of Ni(II) and Co(II) Complexes

The synthesis for Nickel(II) and Cobalt(II) complexes follows a similar procedure to the Copper(II) complex.

  • For the Ni(II) complex: Use Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) as the metal salt.

  • For the Co(II) complex: Use Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) as the metal salt.

The reaction conditions, stoichiometry (1:2 metal:ligand), and work-up procedure remain the same.[6][17] The resulting complexes will have distinct colors.

Experimental Workflow and Characterization

A systematic approach is required to confirm the successful synthesis and purity of the ligand and its metal complexes.

Workflow Diagram

G cluster_0 Phase 1: Ligand Synthesis & Purification cluster_1 Phase 2: Complex Synthesis & Purification cluster_2 Phase 3: Characterization start Start: 4'-Hydroxypropiophenone + Hydroxylamine reaction1 Condensation Reaction (Reflux) start->reaction1 precipitate Precipitation (in cold H₂O) reaction1->precipitate purify1 Filtration & Recrystallization precipitate->purify1 ligand Pure Ligand (LH) purify1->ligand reaction2 Complexation Reaction (Reflux in Ethanol) ligand->reaction2 metal_salt Transition Metal Salt (MX₂) metal_salt->reaction2 purify2 Filtration & Washing reaction2->purify2 complex Pure Metal Complex (ML₂) purify2->complex char Spectroscopic & Analytical Techniques complex->char ftir FT-IR char->ftir uvvis UV-Vis char->uvvis nmr NMR (for ligand) char->nmr elemental Elemental Analysis char->elemental mag Magnetic Susceptibility char->mag

Caption: Overall experimental workflow from synthesis to characterization.

Characterization Techniques

The synthesized ligand and its metal complexes should be characterized using a suite of analytical techniques to confirm their identity, structure, and purity.

TechniquePurpose and Expected Observations
Melting Point To determine the purity of the ligand and the thermal stability of the complexes. Complexes typically have higher decomposition temperatures than the free ligand.[18]
FT-IR Spectroscopy Ligand: Characteristic bands for phenolic O-H (broad, ~3200-3400 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) stretches.[11][19] Complex: Disappearance or significant broadening of the phenolic O-H band confirms deprotonation. A shift in the C=N stretching frequency indicates coordination through the oxime nitrogen. Appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-O and M-N vibrations.[18]
UV-Visible Spectroscopy Ligand: Shows absorption bands in the UV region due to π→π* and n→π* transitions within the aromatic ring and C=N group. Complex: Appearance of new bands in the visible region corresponding to d-d electronic transitions of the metal ion. The position of these bands provides information about the coordination geometry (e.g., octahedral, tetrahedral, square planar).[10][16]
¹H & ¹³C NMR Spectroscopy Primarily used for the characterization of the diamagnetic ligand to confirm its structure.[17][20] The disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum of a diamagnetic complex (e.g., with Zn(II)) would be strong evidence of coordination.
Elemental Analysis (C, H, N) To determine the empirical formula of the complexes and confirm the metal-to-ligand stoichiometry, which is typically 1:2.[6][17]
Molar Conductance Measurements in a suitable solvent (e.g., DMF or DMSO) are used to determine if the complexes are electrolytes or non-electrolytes. The expected neutral ML₂ complexes should exhibit very low molar conductivity values.[5][9]
Magnetic Susceptibility Performed on solid samples to determine the magnetic moment of the complex. This data helps in elucidating the geometry and the oxidation state of the central metal ion.[9][10]

Potential Applications

Transition metal complexes derived from phenolic oxime and Schiff base ligands are known for a variety of applications:

  • Catalysis: They can act as catalysts in various organic transformations.[16]

  • Biological Activity: Many Schiff base and oxime complexes have been screened for their antimicrobial, antifungal, and anticancer properties.[10][17][18]

  • Corrosion Inhibition: Iron complexes of phenolic oximes have been investigated for their ability to protect metal surfaces from corrosion.[21]

  • Metal Extraction: Phenolic oximes are used commercially in hydrometallurgy, particularly for the selective extraction of copper.[21]

Further research into the complexes of 4-[1-(hydroxyimino)propyl]phenol could uncover novel properties and applications in these and other fields.

References

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Google Scholar.
  • SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW. (n.d.). Bibliomed.
  • Facile preparation of the new organic ligands, schiff bases and metal complexes in well. (2025). PMC.
  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applic
  • Synthesis protocol of the Schiff base ligand (HL). (n.d.).
  • The structures of phenolic oximes and their complexes. (n.d.).
  • Synthesis, Spectroscopic, And Magnetic Properties Of Some Transition Metal Complexes With 4-[(E)-{(2e)-[(3e)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol. (2024). Google Scholar.
  • A simple Cu(II)
  • Oxime ligands: Organometallic synthesis and c
  • Oxime and oximate metal complexes: unconventional synthesis and reactivity. (1999). ScienceDirect.
  • 4-[1-(hydroxyimino)
  • Synthesis and characterization of some transition metal complexes derived from 4-hydroxy coumarin and 4-aminophenol. (n.d.).
  • 4-[1-(hydroxyimino)propyl]phenol (C9H11NO2). (n.d.). PubChemLite.
  • 4-[1-(hydroxyimino)propyl]phenol. (n.d.). Molport.
  • Synthesis and Characterization of Some Transition Metal Complexes Derived from 4-Hydroxy Coumarin and 4-Aminophenol. (n.d.).
  • Metal(II) Complexes of (E)-4-(((2-Hydroxyethyl)imino)methyl)phenol: Synthesis, Characterization and Preliminary Antimicrobial Studies. (2026).
  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (n.d.). PMC.
  • Transition Metal Complexes of 1, 4(2'-Hydroxyphenyl-1-yl) di-imino azine: Synthesis, Characterization and Antimicrobial Studies. (n.d.).
  • 4'-Hydroxypropiophenone. (n.d.). PubChem.
  • Synthesis of 4-hydroxyacetophenone oxime. (n.d.). PrepChem.com.
  • Oxime synthesis by condensation or oxid
  • Oxime. (n.d.). Wikipedia.
  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (2022). MDPI.

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Method

The Versatile Intermediate: Application Notes on the Synthesis and Use of 4-[1-(hydroxyimino)propyl]phenol in Pharmaceutical Development

Introduction: Unveiling the Potential of a Key Building Block In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the development of efficient, scalable, and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Key Building Block

In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the development of efficient, scalable, and robust manufacturing processes. Among the myriad of chemical entities, phenolic oximes stand out for their versatile reactivity and their established role in the synthesis of a wide array of bioactive molecules. This document provides a comprehensive guide to the synthesis and application of a particularly valuable intermediate: 4-[1-(hydroxyimino)propyl]phenol, also known as 4'-hydroxypropiophenone oxime.

This application note is designed for researchers, medicinal chemists, and process development scientists. It will delve into the practical synthesis of 4-[1-(hydroxyimino)propyl]phenol from its readily available precursor, 4'-hydroxypropiophenone, and explore its significant potential as a cornerstone intermediate in the synthesis of important pharmaceutical agents, with a particular focus on the pathway to β2-adrenergic agonists.

Core Attributes of 4-[1-(hydroxyimino)propyl]phenol

The utility of 4-[1-(hydroxyimino)propyl]phenol as a pharmaceutical intermediate is rooted in its distinct structural features:

  • The Phenolic Hydroxyl Group: This functional group provides a handle for further chemical modifications, such as etherification, and plays a crucial role in the biological activity of many target molecules.

  • The Oxime Moiety: The oxime group is a versatile functional group that can be readily reduced to a primary amine, a critical step in the construction of many amine-containing pharmaceuticals. This transformation is often cleaner and more selective than alternative amination strategies.

  • The Propyl Chain: The ethyl group attached to the oxime carbon provides a specific structural motif that is integral to the final architecture of certain drug molecules.

These features make 4-[1-(hydroxyimino)propyl]phenol a strategic building block for creating complex molecules with desired pharmacological profiles.

Synthesis of 4-[1-(hydroxyimino)propyl]phenol: A Detailed Protocol

The synthesis of 4-[1-(hydroxyimino)propyl]phenol is a straightforward oximation reaction of the corresponding ketone, 4'-hydroxypropiophenone. The following protocol is a robust and scalable method adapted from established procedures for similar phenolic ketones.

Part 1: Synthesis of the Precursor, 4'-Hydroxypropiophenone

The starting material, 4'-hydroxypropiophenone, is commercially available. However, for contexts requiring its synthesis, a common method is the Fries rearrangement of phenyl propionate. A detailed, two-step synthesis method starting from phenol is outlined in a Chinese patent (CN104370727A).[1]

Part 2: Oximation of 4'-Hydroxypropiophenone

This protocol details the conversion of 4'-hydroxypropiophenone to its oxime.

Reaction Scheme:

Oximation 4-Hydroxypropiophenone 4'-Hydroxypropiophenone Product 4-[1-(hydroxyimino)propyl]phenol 4-Hydroxypropiophenone->Product Oximation Hydroxylamine_HCl NH2OH·HCl Hydroxylamine_HCl->Product Base Base (e.g., NaHCO3, Pyridine) Base->Product Solvent Solvent (e.g., Ethanol/Water) Solvent->Product

Caption: General scheme for the oximation of 4'-hydroxypropiophenone.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4'-Hydroxypropiophenone≥98%Commercially Available---
Hydroxylamine Hydrochloride≥99%Commercially Available---
Sodium BicarbonateReagent GradeCommercially AvailableCan be substituted with other bases like pyridine.
Ethanol200 Proof, AnhydrousCommercially Available---
Deionized Water---------
Diethyl EtherACS GradeCommercially AvailableFor extraction.
Anhydrous Magnesium SulfateReagent GradeCommercially AvailableFor drying.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.0 g (0.1 mol) of 4'-hydroxypropiophenone in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 10.4 g (0.15 mol) of hydroxylamine hydrochloride followed by 12.6 g (0.15 mol) of sodium bicarbonate.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product will have a lower Rf value than the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from an ethanol-water mixture to yield pure 4-[1-(hydroxyimino)propyl]phenol as a white to off-white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Characterization:

  • Yield: 85-95%

  • Appearance: White to off-white crystalline solid

  • Melting Point: Approximately 140-145 °C

  • Spectroscopic Analysis: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show a characteristic O-H stretch from the oxime and phenolic hydroxyl groups, and a C=N stretch.

Application in Pharmaceutical Synthesis: A Gateway to β2-Adrenergic Agonists

4-[1-(hydroxyimino)propyl]phenol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably those in the class of β2-adrenergic agonists. These drugs are crucial in the treatment of asthma and preterm labor. A prominent example is Ritodrine , a tocolytic agent used to stop premature labor.[2][3][4][5]

While several synthetic routes to Ritodrine exist, a common starting material is 4'-hydroxypropiophenone.[1][3][4][5] A plausible and efficient synthetic strategy involves the conversion of 4'-hydroxypropiophenone to its oxime, 4-[1-(hydroxyimino)propyl]phenol, followed by the reduction of the oxime to the corresponding amine, 2-amino-1-(4-hydroxyphenyl)propan-1-ol. This amine is a critical building block for the final assembly of Ritodrine.

Synthetic Pathway to a Key Amine Intermediate:

Reduction Oxime 4-[1-(hydroxyimino)propyl]phenol Amine 2-amino-1-(4-hydroxyphenyl)propan-1-ol Oxime->Amine Reduction Reducing_Agent Reducing Agent (e.g., H2/Pd/C, Na/Hg) Reducing_Agent->Amine

Caption: Reduction of the oxime to the key amine intermediate.

Protocol: Reduction of 4-[1-(hydroxyimino)propyl]phenol to 2-amino-1-(4-hydroxyphenyl)propan-1-ol

The reduction of the oxime to the primary amine is a critical transformation. Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-[1-(hydroxyimino)propyl]phenolAs synthesized above------
Palladium on Carbon (10%)---Commercially Available---
Ethanol200 Proof, AnhydrousCommercially Available---
Hydrochloric Acid (concentrated)ACS GradeCommercially AvailableFor salt formation.
Hydrogen GasHigh Purity------

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 16.5 g (0.1 mol) of 4-[1-(hydroxyimino)propyl]phenol in 150 mL of ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen and by TLC analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by crystallization of its hydrochloride salt by dissolving the residue in ethanol and adding a stoichiometric amount of concentrated hydrochloric acid.

  • Purification: The precipitated hydrochloride salt can be collected by filtration, washed with cold ethanol, and dried under vacuum.

This resulting amino alcohol is a versatile intermediate that can be further elaborated through N-alkylation with a suitable partner, such as a protected 4-hydroxyphenylethyl halide, to construct the final Ritodrine scaffold.[2]

Safety and Handling

4'-Hydroxypropiophenone:

  • May cause skin and eye irritation.

  • LD50 oral (Rat) is 11800 mg/kg.[3]

4-[1-(hydroxyimino)propyl]phenol:

  • Handle with care. As with most oximes, potential for skin sensitization exists.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion: A Versatile and Indispensable Intermediate

4-[1-(hydroxyimino)propyl]phenol is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials and its efficient conversion to key amine building blocks make it an attractive component in the synthetic strategies for a range of pharmaceutical agents, particularly β2-adrenergic agonists like Ritodrine. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to leverage the full potential of this important chemical entity in their synthetic endeavors.

References

  • CN103113239A - Preparation method of ritodrine hydrochloride - Google Patents.
  • CN103113237B - Preparation method of ritodrine hydrochloride - Google Patents.
  • CN103113239B - Preparation method of ritodrine hydrochloride - Google Patents.
  • Synthesis of 4-hydroxyacetophenone oxime - PrepChem.com. Available at: [Link]

  • CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents.

Sources

Application

protocol for the reduction of 4-[1-(hydroxyimino)propyl]phenol to corresponding amines

Application Note: Highly Selective Reduction of 4-[1-(hydroxyimino)propyl]phenol to 4-(1-aminopropyl)phenol Introduction & Scientific Rationale The conversion of ketoximes to primary amines is a fundamental transformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Selective Reduction of 4-[1-(hydroxyimino)propyl]phenol to 4-(1-aminopropyl)phenol

Introduction & Scientific Rationale

The conversion of ketoximes to primary amines is a fundamental transformation in pharmaceutical synthesis and drug development. The target substrate, 4-[1-(hydroxyimino)propyl]phenol, presents a unique chemoselective challenge due to the presence of an acidic, unprotected phenolic hydroxyl group[1].

Traditional strong hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), are highly oxophilic. They readily deprotonate the phenol, requiring large stoichiometric excesses of the reagent and complicating the subsequent workup due to stable aluminum complexation[2]. To maintain scientific integrity and maximize yield, milder, highly chemoselective methods are required. This application note details two field-proven, self-validating protocols for reducing this phenolic oxime: Catalytic Hydrogenation (Pd/C) and Nickel Boride-catalyzed reduction (NaBH₄/NiCl₂) .

Mechanistic Insights & Causality

The reduction of an oxime to an amine generally proceeds via an imine intermediate, driven by the cleavage of the N–O bond and the subsequent hydrogenation of the C=N bond[3].

A ubiquitous side reaction in oxime reduction is the formation of secondary amines. This occurs when the newly formed primary amine acts as a nucleophile, attacking the unreduced imine intermediate[3].

Causality in Protocol Design:

  • Method A (Pd/C Hydrogenation): To prevent secondary amine dimerization, the reaction is conducted in an acidic medium (e.g., methanolic HCl). The acid immediately protonates the primary amine upon formation, eliminating its nucleophilicity and forcing the reaction cleanly toward the primary amine product.

  • Method B (Nickel Boride): The combination of NaBH₄ and NiCl₂ generates finely divided, black Nickel Boride (Ni₂B) in situ. This catalyst facilitates rapid, mild reduction. The high reaction rate minimizes the lifetime of the imine intermediate, inherently suppressing secondary amine formation without requiring strongly acidic conditions that might otherwise complicate the isolation of the phenol[4].

Reaction Pathway Visualization

G Oxime 4-[1-(hydroxyimino)propyl]phenol (Oxime) Imine [4-(1-iminopropyl)phenol] (Imine Intermediate) Oxime->Imine Reduction (-H2O) Amine 4-(1-aminopropyl)phenol (Primary Amine) Imine->Amine Reduction (+H2 or Hydride) SecAmine Secondary Amine Dimer (Undesired Byproduct) Imine->SecAmine + Primary Amine (Nucleophilic Attack) Amine->SecAmine

Pathway for oxime reduction to primary amine, highlighting undesired secondary amine formation.

Comparative Data Summary

ParameterMethod A: Catalytic Hydrogenation (Pd/C)Method B: Nickel Boride (NaBH₄/NiCl₂)
Reagents H₂ gas, 10% Pd/C, HCl/MeOHNaBH₄, NiCl₂·6H₂O, MeOH
Temperature 20–25 °C0 °C to 25 °C
Pressure 1–3 atm (Balloon or Parr shaker)Ambient (Open flask with venting)
Reaction Time 4–12 hours1–2 hours
Chemoselectivity High (acid prevents dimerization)Very High (tolerates phenols perfectly)
Scalability Excellent (standard for kilo-lab)Moderate (exothermic, H₂ gas evolution)

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C in Acidic Media)

Self-validating mechanism: The consumption of H₂ gas serves as a visual/metric indicator of reaction progress. The acidic medium ensures the product precipitates as a hydrochloride salt upon concentration, validating successful amine formation.

  • Preparation: In a thick-walled hydrogenation flask, dissolve 10.0 mmol of 4-[1-(hydroxyimino)propyl]phenol in 30 mL of anhydrous methanol.

  • Acidification: Add 12.0 mmol of concentrated aqueous HCl (or methanolic HCl) to the solution. Rationale: Protonation of the forming amine prevents nucleophilic attack on the imine intermediate.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a continuous stream of nitrogen to prevent the ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Pressurize to 1–3 atm using a hydrogen balloon or Parr shaker. Stir vigorously at room temperature for 4–12 hours until H₂ uptake ceases.

  • Workup: Purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(1-aminopropyl)phenol hydrochloride. Recrystallize from ethanol/diethyl ether if necessary.

Protocol B: Nickel Boride Reduction (NaBH₄ / NiCl₂)

Self-validating mechanism: The immediate formation of a black precipitate (Ni₂B) upon NaBH₄ addition confirms active catalyst generation. The cessation of effervescence indicates the completion of hydride transfer[5].

  • Preparation: Dissolve 10.0 mmol of 4-[1-(hydroxyimino)propyl]phenol and 10.0 mmol of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in 40 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and a venting needle.

  • Cooling: Chill the solution to 0 °C using an ice bath. Rationale: The subsequent reaction is highly exothermic and generates hydrogen gas rapidly; cooling controls the reaction rate and prevents solvent boil-off.

  • Reduction: Slowly add 30.0 mmol of Sodium Borohydride (NaBH₄) in small portions over 30 minutes. The solution will immediately turn black due to the formation of the active Nickel Boride (Ni₂B) catalyst, accompanied by vigorous effervescence[5].

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding 10 mL of water. Filter the black suspension through a pad of Celite to remove the nickel catalyst.

  • Isolation: Concentrate the filtrate to remove methanol. Adjust the aqueous phase to pH 9–10 using saturated NaHCO₃ (avoid strong bases like NaOH that might deprotonate the phenol). Extract with ethyl acetate (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free base of 4-(1-aminopropyl)phenol.

References

  • Title: Mechanistic Insights into the Ene-Reductase-Catalyzed Promiscuous Reduction of Oximes to Amines Source: nih.gov URL: [Link]

  • Title: ChemInform Abstract: Reduction of Oximes with Sodium Borohydride in the Presence of Transition Metal Compounds Source: researchgate.net URL: [Link]

  • Title: NaBH4/NiCl2 reduction - Sciencemadness Discussion Board Source: sciencemadness.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-[1-(hydroxyimino)propyl]phenol Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals resolve complex impurity challenges d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals resolve complex impurity challenges during the crystallization of 4-[1-(hydroxyimino)propyl]phenol (commonly known as 4-hydroxypropiophenone oxime) [3].

Rather than simply providing a generic recipe, this guide deconstructs the thermodynamic and kinetic causality behind impurity formation, empowering you to implement self-validating purification workflows.

Section 1: Mechanistic Origins of Crystallization Impurities

Before adjusting your parameters, it is critical to understand why impurities co-precipitate with your target compound. The synthesis of 4-[1-(hydroxyimino)propyl]phenol typically yields a mixture of geometric isomers (E and Z) alongside unreacted starting materials.

  • Stereochemical Impurities (The Z-Isomer): The oxime group's stereochemistry dictates its macroscopic crystallization behavior. The E-isomer is structurally primed to form extensive intermolecular hydrogen bonds, facilitating robust and highly ordered crystal lattice formation. Conversely, the Z-isomer experiences steric hindrance that restricts it to intramolecular interactions or significantly weaker bonding networks [1]. Because it cannot integrate into the E-isomer's lattice, the Z-isomer acts as a thermodynamic disruptor, often causing the product to "oil out" (liquid-liquid phase separation) rather than crystallize cleanly.

  • Chemical Impurities (Unreacted Ketone): Unreacted 4-hydroxypropiophenone alters the supersaturation curve of the oxime. Because it shares a similar polarity profile, it readily co-precipitates if the solvent system's anti-solvent ratio is too high.

  • Acid-Promoted Interconversion: E/Z isomerization of oximes is highly sensitive to the pH of the aqueous environment. In acidic conditions, a protonated oxime-water adduct forms, drastically lowering the rotational energy barrier of the C=N bond [2]. This means your crystallization solvent could actively generate the Z-isomer impurity if the pH is not strictly controlled.

Section 2: Diagnostic Troubleshooting Workflow

Use the following logical pathway to map your analytical findings to the correct physical intervention.

CrystallizationTroubleshooting Start Impurity Detected in 4-[1-(hydroxyimino)propyl]phenol Analysis HPLC & 1H-NMR Diagnostic Profiling Start->Analysis Isomer Z-Isomer Contamination Analysis->Isomer RT shift / NMR diff Ketone Unreacted Ketone Analysis->Ketone UV max diff Salts Inorganic Salts Analysis->Salts Insoluble at 75°C ActionIsomer Fractional Crystallization (Slower Cooling Ramp) Isomer->ActionIsomer ActionKetone Solvent Ratio Adjustment (Increase Ethanol %) Ketone->ActionKetone ActionSalts Hot Filtration & Aqueous Wash Salts->ActionSalts

Diagnostic workflow for identifying and resolving 4-[1-(hydroxyimino)propyl]phenol impurities.
Section 3: Quantitative Impurity Profiling

To systematically eliminate impurities, you must align your analytical diagnostics with targeted solvent interventions. The table below summarizes the quantitative markers and expected clearance rates for common impurities.

Impurity TypeDiagnostic MarkerCausality of RetentionRecommended Solvent SystemExpected Clearance
Z-Isomer 1 H-NMR: ~10-11 ppm (-OH shift)Steric hindrance prevents lattice integration; causes oiling out.Toluene / Heptane (Gradient)> 95%
4-Hydroxypropiophenone HPLC: Distinct RT, 254 nmCo-precipitates due to similar polarity and solubility profile.70:30 Ethanol / Water> 99%
Inorganic Salts (e.g., NaCl)Conductivity > 500 µS/cmTrapped in the crystal habit during rapid, uncontrolled nucleation.100% Water (Cake Wash)100%
Section 4: Frequently Asked Questions (FAQs)

Q1: Why is my 4-[1-(hydroxyimino)propyl]phenol forming an oil at the bottom of the flask instead of a solid cake? A1: You are observing liquid-liquid phase separation ("oiling out"). This occurs when the concentration of the Z-isomer depresses the melting point of the mixture below your crystallization temperature. Because the Z-isomer lacks the intermolecular hydrogen-bonding capacity of the E-isomer, it disrupts the lattice formation [1]. Resolution: Seed the mixture at a higher temperature (e.g., 60°C) and reduce your cooling ramp to 0.1 °C/min. This maintains thermodynamic control and forces the E-isomer to crystallize before the mixture reaches its oiling point.

Q2: How can I prevent the E-isomer from converting back to the Z-isomer during purification? A2: E/Z isomerization is highly sensitive to acidic environments. In water, acid promotes the formation of a protonated oxime-water adduct, which facilitates free rotation around the C=N bond [2]. Resolution: Ensure your crystallization solvents (especially water/ethanol mixtures) are strictly pH neutral (pH 7.0–7.5). Avoid prolonged heating of the solution above 80°C.

Q3: My HPLC shows two peaks with identical mass spectra. How do I selectively isolate the primary peak? A3: You are observing the E and Z isomers. Since they have identical masses but different spatial arrangements, you must exploit their solubility differences. The E-isomer is generally less soluble in non-polar solvents. Switch from a purely polar solvent system to a biphasic or gradient system (like Toluene/Heptane) to force the E-isomer out of solution while retaining the Z-isomer in the mother liquor.

Section 5: Self-Validating Crystallization Protocol

This step-by-step methodology is designed to selectively crystallize the E-isomer of 4-[1-(hydroxyimino)propyl]phenol while purging unreacted ketone and Z-isomer impurities.

Step 1: Dissolution & Salt Purge

  • Suspend the crude 4-[1-(hydroxyimino)propyl]phenol in a 70:30 mixture of Ethanol/Water (v/v) at a ratio of 5 volumes (mL/g).

  • Heat the reactor to 75°C under gentle agitation until dissolution is achieved.

  • Self-Validation Check: The solution must be completely transparent. Any residual turbidity indicates inorganic salts. Perform a hot filtration through a 0.45 µm PTFE filter to remove these nucleation inhibitors.

Step 2: Controlled Nucleation (Seeding)

  • Cool the clarified solution to 60°C at a controlled rate of 0.5°C/min.

  • Introduce 1% (w/w) pure E-isomer seed crystals.

  • Causality: Spontaneous nucleation often leads to rapid, uncontrolled crystal growth that traps the Z-isomer and solvent inclusions. Seeding bypasses the primary nucleation energy barrier, allowing the E-isomer to selectively build upon the introduced lattice under low supersaturation.

Step 3: Isothermal Aging

  • Hold the suspension isothermally at 60°C for 2 hours.

  • Self-Validation Check: Inspect the slurry via a probe or physical sampling. You should observe uniform, distinct crystals rather than amorphous clumps. This aging period (Ostwald ripening) allows any kinetically trapped Z-isomer to redissolve, favoring the thermodynamically stable E-isomer.

Step 4: Final Depletion & Isolation

  • Cool the reactor to 5°C at a very slow ramp of 0.1°C/min.

  • Filter the resulting slurry under vacuum.

  • Wash the filter cake with 2 volumes of ice-cold 20% Ethanol/Water to displace the mother liquor without dissolving the cake.

  • Self-Validation Check: Analyze the mother liquor via HPLC. A successful crystallization will yield a mother liquor highly enriched in the Z-isomer and unreacted ketone, while the isolated cake will be >99% pure E-isomer.

References
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. National Institutes of Health (PMC). Available at:[Link]

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. ResearchGate. Available at:[Link]

  • 4-[1-(hydroxyimino)propyl]phenol — Chemical Substance Information. NextSDS. Available at:[Link]

Optimization

Technical Support Center: Ensuring the Stability of 4-[1-(hydroxyimino)propyl]phenol During Storage

Welcome to the technical support center for 4-[1-(hydroxyimino)propyl]phenol (CAS No. 133595-72-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-[1-(hydroxyimino)propyl]phenol (CAS No. 133595-72-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the thermal degradation of this compound during storage.[1][2] We will delve into the causes of degradation, troubleshooting common issues, and provide validated protocols to ensure the integrity of your valuable experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 4-[1-(hydroxyimino)propyl]phenol.

Q1: What is 4-[1-(hydroxyimino)propyl]phenol and why is its stability important?

4-[1-(hydroxyimino)propyl]phenol is a phenolic oxime compound. Its stability is critical because degradation can lead to the formation of impurities, which can compromise the accuracy and reproducibility of experimental results, and in a pharmaceutical context, affect the safety and efficacy of a potential drug product.

Q2: What are the primary signs of degradation of 4-[1-(hydroxyimino)propyl]phenol?

The most common sign of degradation is a change in the physical appearance of the compound, such as discoloration (yellowing or browning).[3][4] This is often due to the formation of oxidized species and chromophoric byproducts.[3][4] For a more quantitative assessment, a decrease in purity and the appearance of new peaks in a chromatogram (e.g., HPLC) are definitive indicators of degradation.

Q3: What are the main factors that contribute to the thermal degradation of this compound?

The thermal degradation of phenolic compounds like 4-[1-(hydroxyimino)propyl]phenol is primarily driven by:

  • Elevated Temperatures: Heat accelerates the rate of chemical reactions, including oxidation and hydrolysis.

  • Presence of Oxygen: The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of quinone-type structures and other colored byproducts.[4]

  • Exposure to Light: Photolytic degradation can occur, where light energy initiates degradative reactions.

  • pH: The stability of phenolic compounds can be pH-dependent. Both acidic and basic conditions can catalyze hydrolysis of the oxime group.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.

Q4: What are the ideal storage conditions for 4-[1-(hydroxyimino)propyl]phenol?

To minimize thermal degradation, 4-[1-(hydroxyimino)propyl]phenol should be stored under the following conditions:

  • Temperature: Store at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by using amber-colored vials or by storing the container in a dark place.

  • Container: Use well-sealed containers to prevent the ingress of moisture and air.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and handling of 4-[1-(hydroxyimino)propyl]phenol.

Issue 1: The compound has developed a yellow or brown color.
  • Probable Cause: This is a strong indication of oxidative degradation. The phenolic group is likely being oxidized to form colored quinone-type byproducts. This is exacerbated by exposure to heat, light, and oxygen.[3][4]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C or lower), protected from light, and under an inert atmosphere.

    • Assess Purity: Perform a purity analysis using a stability-indicating HPLC method (see Part 3 for a protocol outline). This will quantify the extent of degradation.

    • Consider a Stabilizer: For long-term storage or if the compound is frequently handled, consider the addition of an antioxidant. Hindered phenolic antioxidants or the addition of a small amount of a hydroxylamine derivative can help prevent discoloration.

Issue 2: HPLC analysis shows a decrease in the main peak area and the appearance of new peaks.
  • Probable Cause: This confirms chemical degradation. The new peaks represent degradation products. These could arise from hydrolysis of the oxime, oxidation of the phenol, or other decomposition pathways.

  • Troubleshooting Steps:

    • Characterize Degradation Products: If possible, use techniques like LC-MS to identify the molecular weights of the degradation products. This can provide insights into the degradation pathway.

    • Perform a Forced Degradation Study: To understand the compound's stability profile better, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[5][6][7][8][9] This will help in identifying potential degradation products and in developing a robust stability-indicating analytical method.

    • Review Handling Procedures: Ensure that the compound is handled quickly when outside of its recommended storage conditions. Minimize the time it is exposed to ambient temperature, light, and air.

Issue 3: Inconsistent results are being obtained in experiments using the compound.
  • Probable Cause: This could be due to the use of a degraded stock of 4-[1-(hydroxyimino)propyl]phenol. The presence of impurities can interfere with the intended reaction or biological assay.

  • Troubleshooting Steps:

    • Purity Check of Starting Material: Always verify the purity of a new batch of the compound before use. Similarly, if a stock has been stored for an extended period, re-analyze its purity.

    • Use a Freshly Prepared Solution: Whenever possible, prepare solutions of 4-[1-(hydroxyimino)propyl]phenol fresh for each experiment. If a stock solution must be stored, it should be kept at low temperature, protected from light, and for a validated period.

    • Implement a Quality Control (QC) Protocol: Establish a routine QC check for your stored compound, which includes visual inspection and periodic purity analysis by HPLC.

Part 3: Experimental Protocols

This section provides detailed protocols for key experiments related to assessing and preventing the degradation of 4-[1-(hydroxyimino)propyl]phenol.

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating HPLC method is crucial for separating the intact compound from its potential degradation products.[10]

Objective: To develop and validate an HPLC method capable of quantifying the purity of 4-[1-(hydroxyimino)propyl]phenol and detecting its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.[10]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

Chromatographic Conditions (A Starting Point for Method Development):

ParameterRecommended Condition
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan of the compound (likely around 280 nm for the phenol moiety)
Injection Volume 10 µL

Method Validation Workflow:

HPLC Method Validation Workflow start Define Method Parameters specificity Specificity (Forced Degradation) start->specificity linearity Linearity specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Stability- Indicating Method robustness->validated_method

Caption: Workflow for HPLC Method Validation.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade 4-[1-(hydroxyimino)propyl]phenol under controlled stress conditions to identify potential degradation products and pathways.[5][6][7][8][9]

Procedure:

Prepare separate solutions of 4-[1-(hydroxyimino)propyl]phenol and subject them to the following conditions:

Stress ConditionTypical Experimental Setup
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Heat solid compound at 80°C for 48 hours
Photolytic Degradation Expose solution to UV light (e.g., 254 nm) for 24 hours

Analysis:

Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

Forced Degradation Study Workflow:

Forced Degradation Study Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of 4-[1-(hydroxyimino)propyl]phenol acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photolytic Photolytic start->photolytic neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photolytic->analyze neutralize->analyze identify Identify & Quantify Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for a Forced Degradation Study.

Part 4: Visualization of Degradation and Prevention

Potential Degradation Pathways:

The primary degradation pathways for 4-[1-(hydroxyimino)propyl]phenol are likely to be oxidation of the phenolic ring and hydrolysis of the oxime group.

Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent 4-[1-(hydroxyimino)propyl]phenol Phenolic Ring Oxime Group quinone Quinone-type Products (Colored) parent:f0->quinone O₂, Heat, Light, Metal Ions ketone 4-hydroxypropiophenone parent:f1->ketone H₂O, Acid/Base hydroxylamine Hydroxylamine parent:f1->hydroxylamine H₂O, Acid/Base

Caption: Potential Degradation Pathways.

References

  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: Not available)
  • Forced Degradation – A Review. (URL: [Link])

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (URL: Not available)
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (URL: [Link])

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: Not available)
  • Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers - ResearchGate. (URL: [Link])

  • 4-[1-(hydroxyimino)propyl]phenol — Chemical Substance Information - NextSDS. (URL: [Link])

  • Formation of nitro(so) by-products of concern during the treatment of phenolic compounds by the hydroxylamine-enhanced Fe(ii)/peroxymonosulfate process - Environmental Science - RSC Publishing. (URL: [Link])

  • Characteristics of the stabilising action of phenolic antioxidant 4,4о-bis(2,6-di-tert-butylphenol) in the ageing processes of rubbers. (URL: Not available)
  • 4-[1-(hydroxyimino)propyl]phenol | 133595-72-9 - Molport. (URL: [Link])

  • Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC. (URL: [Link])

  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing. (URL: Not available)
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International - Chromatography Online. (URL: [Link])

  • How To Minimize Thermal Discoloration Of Phenolic Resin - Patsnap Eureka. (URL: [Link])

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid | Request PDF - ResearchGate. (URL: [Link])

  • determination of biophenols in olive oils by hplc. (URL: Not available)
  • Hindered Phenol Antioxidant HPAO - Tintoll. (URL: [Link])

  • Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application - MDPI. (URL: [Link])

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - MDPI. (URL: [Link])

  • 4-PROPYLPHENOL - precisionFDA. (URL: [Link])

  • Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-[1-(hydroxyimino)propyl]phenol

Answering the user's request to create a technical support center for optimizing solvent selection for 4-[1-(hydroxyimino)propyl]phenol recrystallization. Welcome to the technical support guide for the purification of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request to create a technical support center for optimizing solvent selection for 4-[1-(hydroxyimino)propyl]phenol recrystallization.

Welcome to the technical support guide for the purification of 4-[1-(hydroxyimino)propyl]phenol via recrystallization. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple procedural lists and empower you with the causal understanding needed to optimize your solvent selection and overcome common crystallization challenges.

The purification of any active pharmaceutical ingredient (API) or intermediate is a critical step that dictates its efficacy and safety profile. Recrystallization is a powerful technique for this purpose, founded on the principle that a compound's solubility in a given solvent increases with temperature.[1] By carefully selecting a solvent system, one can dissolve the impure solid at an elevated temperature and allow the desired compound to crystallize in a purer form upon cooling, leaving impurities behind in the "mother liquor".[2]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Foundational Knowledge & Solvent Selection

FAQ 1: What are the key chemical properties of 4-[1-(hydroxyimino)propyl]phenol that influence solvent selection?

Understanding the molecule's structure is the cornerstone of logical solvent selection. 4-[1-(hydroxyimino)propyl]phenol (C₉H₁₁NO₂) has a molecular weight of approximately 165.19 g/mol .[3] Its structure features three key regions that dictate its solubility:

  • Aromatic Phenol Group: The phenyl ring is non-polar and will favor interactions with non-polar or aromatic solvents (e.g., toluene, benzene). The hydroxyl (-OH) group, however, is highly polar and capable of hydrogen bonding, favoring interactions with polar protic solvents (e.g., water, ethanol, methanol).

  • Oxime Group (C=N-OH): This functional group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.

  • Propyl Chain (-CH₂CH₂CH₃): This alkyl chain is non-polar, contributing to solubility in non-polar organic solvents.

This combination of polar and non-polar characteristics means that no single solvent is likely to be "perfect." The ideal solvent will be one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] This temperature-dependent solubility differential is the driving force for successful recrystallization.

FAQ 2: How do I systematically screen for a suitable recrystallization solvent?

A systematic approach saves time and material. The goal is to identify a solvent (or solvent pair) that meets several criteria:

  • The compound is highly soluble at high temperatures but has low solubility at low temperatures.[2]

  • The solvent does not react with the compound.[2]

  • The solvent is volatile enough to be easily removed from the purified crystals.[2]

  • Impurities should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.

The following protocol outlines a small-scale screening process.

Experimental Protocol: Microscale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 4-[1-(hydroxyimino)propyl]phenol into several small test tubes.

  • Initial Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. Start with ~0.25 mL.[4] Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[1]

  • Heating: If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.[4] Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • Evaluation: A good solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large quantity of crystals upon cooling.[4]

Data Presentation: Solvent Properties for Recrystallization

The table below provides a starting point for solvent selection, listing common laboratory solvents with their relevant physical properties.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics & Potential Use
Water10078.5Highly polar, protic. Good for polar compounds. Given the phenol group, it's a strong candidate, possibly in a mixed system.
Ethanol7824.6Polar, protic. Often a good choice for moderately polar compounds. The "like dissolves like" principle suggests it could be effective.
Methanol6532.7Polar, protic. Similar to ethanol but more polar and with a lower boiling point.
Isopropanol8218.3Polar, protic. Less polar than ethanol.
Acetone5620.7Polar, aprotic. A strong solvent, may be too effective, leading to low recovery.[5]
Ethyl Acetate776.0Moderately polar, aprotic. Often used in mixed systems with non-polar solvents.[5]
Toluene1112.4Non-polar, aromatic. May dissolve the non-polar parts of the molecule well, especially when hot.
Heptane/Hexane98 / 69~1.9Very non-polar. Likely to be poor solvents on their own but excellent as an "anti-solvent" in a mixed pair.[5][6]

Data compiled from various sources, including the ACS Division of Organic Chemistry solvent table.[7]

Visualization: Solvent Selection Workflow

This diagram illustrates the decision-making process during solvent screening.

SolventSelection start Start: Crude 4-[1-(hydroxyimino)propyl]phenol test_rt Add ~0.25 mL solvent at Room Temp. start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt heat_sol Heat to Boiling & Add Solvent until Dissolved dissolves_rt->heat_sol No poor_solvent Poor Solvent. Discard. dissolves_rt->poor_solvent Yes consider_mixed Consider for Mixed-Solvent System dissolves_rt->consider_mixed Yes (as anti-solvent) cool_sol Cool Slowly to RT, then Ice Bath heat_sol->cool_sol crystals_form Crystals Form? cool_sol->crystals_form good_solvent Good Single Solvent Candidate crystals_form->good_solvent Yes crystals_form->consider_mixed No

Caption: Decision tree for single-solvent screening.

Part 2: Troubleshooting Common Recrystallization Issues

FAQ 3: My compound will not dissolve, even in a large amount of boiling solvent. What should I do?

This indicates that the solvent is too "poor" or non-polar for your compound.

  • Causality: The solvent's solvating power is insufficient to overcome the crystal lattice energy of the 4-[1-(hydroxyimino)propyl]phenol, even with thermal energy.

  • Solution 1: Switch to a More Polar Solvent: If you were using a non-polar solvent like toluene, switch to a more polar option like ethanol or isopropanol.

  • Solution 2: Use a Mixed-Solvent System: This is a very powerful technique. Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is highly soluble, e.g., methanol or acetone). Then, add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water or hexane) dropwise to the hot solution until it just becomes cloudy (the saturation point).[8] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

FAQ 4: My compound dissolved completely, but no crystals have formed upon cooling. What is wrong?

This is a common and frustrating issue, typically caused by one of two scenarios.

  • Scenario A: Too Much Solvent Was Used. This is the most frequent cause.[9] The solution is not supersaturated upon cooling, and the compound remains in the mother liquor.

    • Solution: Re-heat the solution and boil off some of the solvent to reduce the total volume.[10] Allow it to cool again. Be careful not to evaporate too much, as this can cause the product to crash out of solution too quickly.

  • Scenario B: Supersaturation. The solution is supersaturated, but crystallization has not been initiated because there are no nucleation sites for crystals to begin growing.[4]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the solvent line with a glass rod.[9] The microscopic imperfections on the glass provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.

FAQ 5: The compound separated as an oil, not as crystals. How can I fix this "oiling out"?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too highly supersaturated.[11] The resulting oil often traps impurities and fails to purify the compound.

  • Causality: The compound's solubility decreases so rapidly upon cooling that it separates into a liquid phase before it has a chance to form an ordered crystal lattice. This is common for low-melting point solids or when using a solvent system that causes a very sharp drop in solubility.

  • Solution 1: Reheat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to decrease the supersaturation level.[9][10] Let the solution cool much more slowly. Insulating the flask can help.

  • Solution 2: Lower the Cooling Temperature: If using a mixed-solvent system, try adding the anti-solvent at a slightly lower temperature.

  • Solution 3: Change Solvents: The chosen solvent may simply be incompatible. A solvent with a lower boiling point might be a better choice.

FAQ 6: My final yield is very low. How can I improve it?

A low yield can result from several factors during the process.[10]

  • Causality & Solutions:

    • Too much solvent was used: As discussed in FAQ 4, excess solvent will retain a significant portion of your product in the mother liquor.[10] Use the minimum amount of hot solvent necessary for dissolution.[4]

    • Premature crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product is lost.[11] Use an excess of solvent before the hot filtration and pre-heat your funnel and filter paper.[8] You can then boil off the excess solvent before the final cooling step.

    • Incomplete cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize the precipitation of the solid.

    • Excessive washing: Washing the collected crystals with too much or with room-temperature solvent can redissolve the product. Always use a minimal amount of ice-cold solvent for washing.[4]

Visualization: Troubleshooting Flowchart

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting start Start: Hot, Dissolved Solution is Cooled problem What is the Issue? start->problem no_xtals No Crystals Form problem->no_xtals oiling_out An Oil Forms problem->oiling_out low_yield Yield is Poor problem->low_yield sol_boil Boil off some solvent to concentrate no_xtals->sol_boil sol_reheat Reheat to dissolve oil oiling_out->sol_reheat check_volume Was minimal hot solvent used? low_yield->check_volume sol_scratch Scratch flask / Add seed crystal sol_boil->sol_scratch sol_add_solvent Add small amount of extra solvent sol_reheat->sol_add_solvent sol_cool_slow Cool much more slowly sol_add_solvent->sol_cool_slow check_cooling Was cooling thorough (ice bath)? check_volume->check_cooling Yes improve Improve Technique for Next Time check_volume->improve No check_wash Was washing minimal with ice-cold solvent? check_cooling->check_wash Yes check_cooling->improve No check_wash->improve No no_fix Cannot fix current batch check_wash->no_fix Yes

Caption: A flowchart for troubleshooting common issues.

Part 3: Verification and Best Practices

FAQ 7: How do I confirm that the recrystallization has improved the purity of my compound?

Verification is essential. A successful recrystallization should result in:

  • A Sharper, Higher Melting Point: Pure crystalline solids have a sharp, defined melting point range (typically < 1-2 °C). Impurities disrupt the crystal lattice, causing the melting point to become depressed and broadened. Comparing the melting point of your crude and recrystallized material is a primary method of purity analysis. The literature melting point for a similar compound, 4'-hydroxypropiophenone, is in the range of 148-152°C, while the oxime of 4'-hydroxyacetophenone is 141-145°C. Your purified product should have a sharp melting point within an expected range.

  • Improved Appearance: Often, impurities are colored. A successful recrystallization should yield crystals of a lighter color or remove visible particulate matter. If colored impurities persist, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb them.[11]

  • Spectroscopic and Chromatographic Analysis: For rigorous confirmation, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to compare the impurity profile of the material before and after recrystallization.

By systematically applying the principles of solvent selection and troubleshooting outlined in this guide, you can confidently optimize the purification of 4-[1-(hydroxyimino)propyl]phenol, ensuring the high quality required for subsequent research and development stages.

References

  • Understanding the Chemical Properties and Applications of 4'-Hydroxypropiophenone. (2026, February 11). Vertex AI Search.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystalliz
  • Finding the best solvent for recrystallisation student sheet.Royal Society of Chemistry.
  • 4-[1-(hydroxyimino)ethyl]phenol.Sigma-Aldrich.
  • recrystallization.pdf.University of California, Irvine.
  • Problems with Recrystallisations.University of York, Department of Chemistry.
  • Simple recrystallization method for obtaining pure compound (natural product)? (2018, October 20).
  • recrystalliz
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit r/Chempros.
  • Two-Solvent Recrystalliz
  • 4-[1-(hydroxyimino)propyl]phenol (C9H11NO2).PubChemLite.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). ACS Division of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-[1-(hydroxyimino)propyl]phenol

This technical guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-[1-(hydroxyimino)propyl]phenol. Designed for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-[1-(hydroxyimino)propyl]phenol. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of the compound's spectral characteristics, a comparison with relevant chemical analogs, and a standardized protocol for data acquisition. Our objective is to furnish a comprehensive resource that elucidates the structural nuances of this phenolic oxime, thereby facilitating its unambiguous identification and characterization.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a multifunctional compound like 4-[1-(hydroxyimino)propyl]phenol, which incorporates a phenol, an oxime, and a propyl group, NMR is indispensable for confirming its synthesis and purity, as well as for studying its conformational and electronic properties.

The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR spectral interpretation. It is highly sensitive to the electron density around a nucleus, which is in turn influenced by the presence of neighboring atoms and functional groups. This guide will dissect the anticipated chemical shifts for 4-[1-(hydroxyimino)propyl]phenol, drawing comparisons with its immediate precursor, 4'-hydroxypropiophenone, and other related structures to provide a robust analytical framework.

Comparative Spectral Analysis: 4-[1-(hydroxyimino)propyl]phenol vs. Alternatives

A thorough understanding of the NMR spectrum of 4-[1-(hydroxyimino)propyl]phenol is best achieved by comparing it with structurally similar compounds. The primary comparison will be with its synthetic precursor, 4'-hydroxypropiophenone, to highlight the spectral changes resulting from the conversion of the ketone functionality to an oxime.

¹H NMR Spectral Comparison

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key regions of interest for 4-[1-(hydroxyimino)propyl]phenol are the aromatic protons, the propyl chain protons, and the labile hydroxyl and oxime protons.

Key Observations and Comparisons:

  • Aromatic Protons: In 4'-hydroxypropiophenone, the protons on the phenyl ring adjacent to the carbonyl group (ortho) are deshielded and appear at a higher chemical shift (around 7.91 ppm) compared to the protons adjacent to the hydroxyl group (meta to the carbonyl), which resonate at approximately 6.89 ppm.[1] Upon conversion to the oxime, the C=N bond is less electron-withdrawing than the C=O bond. Consequently, the ortho protons in 4-[1-(hydroxyimino)propyl]phenol are expected to shift upfield (to a lower ppm value) compared to the ketone precursor. The signals for the aromatic protons will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

  • Propyl Protons: The methylene (-CH₂-) protons of the propyl group in 4'-hydroxypropiophenone typically appear as a quartet around 2.95 ppm, coupled to the adjacent methyl protons.[1] The methyl (-CH₃) protons resonate as a triplet around 1.22 ppm.[1] In the oxime, the electronic environment of the propyl group is altered. The methylene protons are expected to experience a slight shift, and their exact chemical shift can be indicative of the E/Z stereochemistry of the oxime.

  • Hydroxyl and Oxime Protons: The phenolic hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[2] It can be identified by its disappearance upon the addition of D₂O. A new, characteristic broad singlet for the oxime hydroxyl (=N-OH) proton will be present in the spectrum of 4-[1-(hydroxyimino)propyl]phenol. This signal is typically found downfield, often above 9.0 ppm.[3][4]

Table 1: Comparison of Experimental ¹H NMR Chemical Shifts (ppm) of 4'-Hydroxypropiophenone and Predicted Shifts for 4-[1-(hydroxyimino)propyl]phenol.

Proton Assignment4'-Hydroxypropiophenone (Experimental)[1]4-[1-(hydroxyimino)propyl]phenol (Predicted)Rationale for Predicted Shift
Aromatic (ortho to C=O/C=N)~7.91 (d)~7.5-7.7 (d)Reduced electron-withdrawing effect of C=N vs. C=O
Aromatic (ortho to -OH)~6.89 (d)~6.8-7.0 (d)Minimal change expected
Phenolic -OH~5.70 (s, br)Variable (s, br)Highly solvent and concentration-dependent
Methylene (-CH₂-)~2.95 (q)~2.7-2.9 (q)Slight upfield shift due to change in electronic environment
Methyl (-CH₃-)~1.22 (t)~1.1-1.3 (t)Minimal change expected
Oxime =N-OHN/A>9.0 (s, br)Characteristic chemical shift for oxime protons[3][4]

Note: Predicted shifts are estimates based on data from analogous compounds. Actual experimental values may vary.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule.

Key Observations and Comparisons:

  • Carbonyl vs. Imino Carbon: The most significant difference between the ¹³C NMR spectra of 4'-hydroxypropiophenone and 4-[1-(hydroxyimino)propyl]phenol will be the signal for the carbon of the C=O and C=N groups, respectively. The carbonyl carbon of the ketone is highly deshielded and typically appears in the range of 190-200 ppm. The imino carbon of the oxime is significantly more shielded, with a characteristic chemical shift in the range of 150-160 ppm.[3]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will also be affected by the change from a ketone to an oxime. The carbon attached to the C=N group (C1) will shift upfield compared to the carbon attached to the C=O group. The other aromatic carbon signals will also experience minor shifts due to the altered electronic nature of the substituent. The carbon bearing the hydroxyl group (C4) is expected to have a chemical shift around 155-160 ppm.[5]

  • Propyl Carbons: The carbons of the propyl chain will show slight shifts between the ketone and the oxime, reflecting the change in the adjacent functional group.

Table 2: Comparison of Experimental ¹³C NMR Chemical Shifts (ppm) of 4'-Hydroxypropiophenone and Predicted Shifts for 4-[1-(hydroxyimino)propyl]phenol.

Carbon Assignment4'-Hydroxypropiophenone (Experimental)4-[1-(hydroxyimino)propyl]phenol (Predicted)Rationale for Predicted Shift
C =O / C =N~199~155-160Characteristic shift from carbonyl to imino carbon[3]
Aromatic C -C=N~130~128-132Slight shift due to substituent change
Aromatic C H (ortho to C=N)~131~128-130Shielding effect of C=N vs. C=O
Aromatic C H (ortho to OH)~115~115-117Minimal change expected
Aromatic C -OH~161~157-160Slight shift due to substituent change
Methylene (-C H₂-)~31~20-25Shielding effect from the C=N bond
Methyl (-C H₃-)~8~10-13Minimal change expected

Note: Experimental data for 4'-hydroxypropiophenone is estimated from typical values. Predicted shifts for the target compound are based on analogous structures.

Experimental Protocol: Acquisition of NMR Spectra

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the sample (4-[1-(hydroxyimino)propyl]phenol). b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons. DMSO-d₆ is often a good choice for observing exchangeable protons like those of hydroxyl groups. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.

2. NMR Spectrometer Setup: a. The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[6] b. Tune and match the probe for the respective nucleus (¹H or ¹³C). c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment. b. Spectral Width: Approximately 16 ppm, centered around 6 ppm. c. Acquisition Time: 2-4 seconds. d. Relaxation Delay: 1-5 seconds. e. Number of Scans: 8-16 scans for a sufficiently concentrated sample.

4. ¹³C NMR Acquisition Parameters: a. Pulse Sequence: A standard proton-decoupled single-pulse experiment. b. Spectral Width: Approximately 240 ppm, centered around 120 ppm. c. Acquisition Time: 1-2 seconds. d. Relaxation Delay: 2-5 seconds. e. Number of Scans: 128-1024 scans, or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Visualization of Key Structures and Workflow

To visually represent the molecular structures and the analytical workflow, the following diagrams are provided.

cluster_0 Precursor cluster_1 Target Compound 4_hydroxypropiophenone 4'-Hydroxypropiophenone target_compound 4-[1-(hydroxyimino)propyl]phenol 4_hydroxypropiophenone->target_compound Oximation (NH₂OH·HCl)

Caption: Synthetic pathway from 4'-hydroxypropiophenone to 4-[1-(hydroxyimino)propyl]phenol.

A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C Data Acquisition (¹H and ¹³C Spectra) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Chemical Shift and Coupling Analysis) D->E

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Conclusion

The structural characterization of 4-[1-(hydroxyimino)propyl]phenol by ¹H and ¹³C NMR spectroscopy is a clear and definitive process. By understanding the expected chemical shifts and comparing them to those of its precursor, 4'-hydroxypropiophenone, and other related analogs, researchers can confidently identify this compound. The key spectral markers are the appearance of a downfield oxime hydroxyl proton signal in the ¹H NMR spectrum and the significant upfield shift of the imino carbon relative to the precursor's carbonyl carbon in the ¹³C NMR spectrum. Adherence to the provided experimental protocol will ensure the acquisition of high-quality data, which is fundamental to rigorous scientific investigation.

References

  • PubChem. 4'-Hydroxypropiophenone. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Brainly. Analyze the ¹H NMR spectrum of 4‑hydroxypropiophenone. [Link]

  • Academic Journal of Life Sciences. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. [Link]

  • The Royal Society of Chemistry. Supporting information for. [Link]

  • The Royal Society of Chemistry. Paramagnetic NMR of phenolic oxime copper complexes - a joint experimental and density functional study. [Link]

  • Chegg. Analyze the 'H NMR spectrum of 4-hydroxypropiophenone. [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Link]

  • PubChem. Propiophenone oxime. National Institutes of Health. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]

  • ResearchGate. 13 C NMR spectra of phenol oxidation. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0262775). [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. [Link]

  • PubChemLite. 4-[1-(hydroxyimino)propyl]phenol (C9H11NO2). [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial properties of 4-[(4-hydroxybenzylidene) amino] phenol and its polymer. [Link]

  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

Sources

Comparative

Reactivity Profiling and Application Guide: 4-[1-(hydroxyimino)propyl]phenol vs. 4-Hydroxyacetophenone Oxime

As a Senior Application Scientist, evaluating the subtle structural differences between homologous chemical intermediates is paramount for optimizing synthetic pathways. This guide provides an objective, data-driven comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the subtle structural differences between homologous chemical intermediates is paramount for optimizing synthetic pathways. This guide provides an objective, data-driven comparison between 4-hydroxyacetophenone oxime (4-HAPO) and its ethyl-substituted homolog, 4-[1-(hydroxyimino)propyl]phenol (also known as 4-hydroxypropiophenone oxime).

While 4-HAPO is an industrially critical precursor for the synthesis of acetaminophen (paracetamol) via the Beckmann rearrangement[1], the propiophenone derivative offers a distinct steric and electronic profile that fundamentally alters its reactivity kinetics.

Mechanistic Reactivity Profiling

Steric Hindrance and Alkyl Migration

The primary structural divergence between these two compounds lies at the oxime carbon. 4-HAPO possesses a compact methyl group, whereas 4-[1-(hydroxyimino)propyl]phenol features a bulkier ethyl group. During the acid-catalyzed Beckmann rearrangement, the migrating group is strictly anti to the leaving hydroxyl group[1]. The ethyl group in the propiophenone derivative introduces increased steric hindrance during the formation of the intermediate nitrilium ion. Consequently, the activation energy for the migration step is marginally higher, leading to slower reaction kinetics compared to the methyl analog.

Electronic (Inductive) Effects

The ethyl group exerts a slightly stronger electron-donating inductive effect (+I) than the methyl group. While this increased electron density at the oxime carbon can stabilize the transition state during electrophilic attacks, it simultaneously reduces the electrophilicity of the carbon center, slightly retarding nucleophilic additions during the initial oximation phase.

G Ketone Parent Ketone (4-HAP or 4-HPP) Oxime Ketoxime Formation (NH2OH.HCl) Ketone->Oxime Oximation BR Beckmann Rearrangement (Acid Catalyst) Oxime->BR Protonation Amide N-Acyl-p-aminophenol (Paracetamol / Homolog) BR->Amide Alkyl Migration

Reaction pathway for ketoxime formation and Beckmann rearrangement.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical properties and reactivity metrics of the two oximes based on standardized catalytic conditions.

Parameter4-Hydroxyacetophenone Oxime4-[1-(Hydroxyimino)propyl]phenol
CAS Number 34523-34-7[2]133595-72-9[3]
Alkyl Substituent Methyl (-CH₃)Ethyl (-CH₂CH₃)
Steric Hindrance (C=N) LowModerate
Oximation Rate (Relative) Faster (Minimal steric bulk)Slower (Increased steric bulk)
Beckmann Product Acetaminophen (Paracetamol)[1]N-(4-hydroxyphenyl)propionamide
Optimal Rearrangement Solvent Aprotic (Acetone, 1,4-Dioxane)[1]Aprotic (Acetone, 1,4-Dioxane)
Rearrangement Yield >85% (1 hr reflux)[1]~75-80% (1.5 - 2 hr reflux)

Self-Validating Experimental Protocols

To objectively assess their reactivity, the following protocols utilize ketoxime formation and the subsequent Beckmann rearrangement as benchmarking workflows. Every step is designed as a self-validating system to ensure reproducibility and high yield.

Protocol 1: Synthesis of the Oximes (Oximation)

Causality: Oximation is highly pH-dependent. A rate maximum is achieved at a pH of about 4-5[4]. The addition of a base (like sodium acetate) to the hydroxylammonium salt produces a buffering effect that maintains this optimum pH, preventing the decomposition of free hydroxylamine while ensuring sufficient nucleophilicity[4].

  • Dissolution: Dissolve 10 mmol of the parent ketone (4-hydroxyacetophenone or 4-hydroxypropiophenone) in 15 mL of aqueous ethanol.

  • Reagent Addition: Add 12 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 15 mmol of sodium acetate to the solution.

  • Reaction: Reflux the mixture at 90°C for 1 hour.

  • Isolation: Cool the mixture to 4°C to induce crystallization. Filter the precipitate and wash thoroughly with ice-cold water to remove unreacted salts.

  • Validation Check: Confirm the disappearance of the carbonyl peak (~1680 cm⁻¹) and the appearance of the C=N peak (~1630 cm⁻¹) and broad O-H stretch (~3200-3300 cm⁻¹) via FTIR spectroscopy.

Protocol 2: Acid-Catalyzed Beckmann Rearrangement

Causality: The choice of solvent is critical. The reaction does not proceed efficiently in polar protic media (e.g., EtOH or MeOH) because protic solvents compete for protons and stabilize the ground state over the transition state[1]. Aprotic solvents with high dielectric constants (like acetone or 1,4-dioxane) are preferred as they stabilize the polar nitrilium ion intermediate without interfering with the acid catalyst[1]. Trifluoroacetic acid (TFA) is utilized as an organo-catalyst due to its ability to form highly reactive trifluoroacetylated intermediates[5].

  • Suspension: Suspend 1 mmol of the purified oxime in 10 mL of an aprotic solvent (1,4-dioxane or acetone)[1].

  • Catalysis: Add a catalytic amount (15 mol%) of Trifluoroacetic acid (TFA)[5]. Alternatively, solid acids like Amberlyst-15 or nano-ordered Zn-MCM-41 can be used for easier post-reaction separation[1][6].

  • Reflux: Heat the mixture to reflux under a nitrogen (N₂) atmosphere. Maintain reflux for 1 hour for 4-HAPO, or up to 2 hours for the sterically hindered 4-[1-(hydroxyimino)propyl]phenol.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 1:1) until the oxime substrate is fully consumed.

  • Purification: Filter the catalyst (if a solid acid was used) and evaporate the solvent under reduced pressure. Recrystallize the resulting amide from ethanol.

  • Validation Check: Analyze the final product via HPLC for quantitative conversion. The product from 4-HAPO yields acetaminophen, while 4-[1-(hydroxyimino)propyl]phenol yields N-(4-hydroxyphenyl)propionamide.

Workflow step1 1. Substrate Dissolution (Solvent: Acetone/Dioxane) step2 2. Catalyst Addition (TFA or Solid Acid) step1->step2 step3 3. Reflux (1-2 hours) (Monitor via TLC/GC) step2->step3 step4 4. Quenching & Filtration step3->step4 step5 5. Recrystallization (Ethanol) step4->step5

Step-by-step experimental workflow for catalytic Beckmann rearrangement.

References

  • NextSDS. 4-[1-(hydroxyimino)propyl]phenol — Chemical Substance Information. Available at: [Link]

  • Chemistry LibreTexts. Beckmann Rearrangement. Available at: [Link]

  • Sciforum. Synthesis of Acetaminophen by Liquid Phase Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime over Nano-Ordered Zn-MCM-41. Available at: [Link]

  • Applied Catalysis A: General (via IRIS). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid. Available at: [Link]

  • European Patent Office. Process for preparing 4-hydroxyacetophenone oxime with mother liquor recycle - EP 0329416 A2. Available at: [Link]

Sources

Validation

In-Depth FTIR Spectral Comparison: 4-[1-(hydroxyimino)propyl]phenol vs. 4-Hydroxypropiophenone

As drug development and synthetic verification increasingly rely on high-throughput spectroscopic methods, Fourier Transform Infrared (FTIR) spectroscopy remains a frontline analytical tool for confirming functional grou...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic verification increasingly rely on high-throughput spectroscopic methods, Fourier Transform Infrared (FTIR) spectroscopy remains a frontline analytical tool for confirming functional group transformations. This guide provides an objective, mechanistic comparison between the parent ketone, 4-hydroxypropiophenone , and its oxime derivative, 4-[1-(hydroxyimino)propyl]phenol .

By analyzing the specific vibrational modes, dipole moment changes, and hydrogen-bonding networks, researchers can confidently validate the complete condensation of the ketone into the oxime.

Molecular Context & Causality of Spectral Shifts

The conversion of 4-hydroxypropiophenone to 4-[1-(hydroxyimino)propyl]phenol via hydroxylamine condensation fundamentally alters the electronic and steric environment of the molecule. In FTIR spectroscopy, the intensity of an absorption band is directly proportional to the square of the change in the dipole moment ( dμ/dx)2 during the vibration.

  • Loss of the Carbonyl (C=O): The parent ketone features a highly polarized C=O bond conjugated with the aromatic ring, resulting in a massive dipole moment change and a correspondingly intense, sharp peak ([1]).

  • Emergence of the Azomethine (C=N): The newly formed C=N bond in the oxime is less polarized than a C=O bond. Consequently, the C=N stretch appears as a significantly weaker band.

  • Hydrogen Bonding Dynamics: The addition of the oxime hydroxyl (-N-OH) group introduces complex intermolecular hydrogen bonding. This bonding weakens the O-H force constant, broadening the absorption band and shifting it to lower wavenumbers compared to isolated hydroxyls ([2]).

Mechanistic Workflow of the Transformation

The following diagram illustrates the structural transformation and the corresponding logical shifts in the infrared signatures.

G cluster_K Ketone IR Signatures cluster_O Oxime IR Signatures K 4-Hydroxypropiophenone (Parent Ketone) R Hydroxylamine Condensation K->R K_CO C=O Stretch ~1670 cm⁻¹ K->K_CO O 4-[1-(hydroxyimino)propyl]phenol (Oxime Derivative) O_CN C=N Stretch ~1640 cm⁻¹ O->O_CN O_NO N-O Stretch ~930 cm⁻¹ O->O_NO R->O K_CO->O_CN Replaced by

FTIR spectral shifts during the conversion of 4-hydroxypropiophenone to its oxime derivative.

Comparative Data Analysis

The table below summarizes the quantitative spectral data, contrasting the parent ketone with its oxime alternative. This serves as a rapid reference for verifying synthetic success.

Functional Group / Vibrational Mode4-Hydroxypropiophenone (Parent Ketone)4-[1-(hydroxyimino)propyl]phenol (Oxime)Mechanistic Rationale for Shift
O-H Stretch ~3200–3400 cm⁻¹ (Broad)~3115–3300 cm⁻¹ (Broader, overlapping)Addition of the oxime -OH group increases intermolecular hydrogen bonding, shifting the peak to lower frequencies[2].
C=O Stretch ~1660–1684 cm⁻¹ (Strong, Sharp)Absent Complete nucleophilic attack and dehydration eliminate the highly polarized carbonyl vibrational mode[1].
C=N Stretch Absent ~1630–1650 cm⁻¹ (Medium/Weak)Formation of the azomethine bond. The lower electronegativity difference between C and N reduces peak intensity[2].
N-O Stretch Absent ~920–950 cm⁻¹ (Strong)Characteristic single-bond stretch of the newly formed hydroxylamine derivative framework.
C=C Aromatic ~1580–1600 cm⁻¹ (Medium)~1580–1600 cm⁻¹ (Medium)The aromatic ring remains structurally unchanged, serving as an excellent internal spectral reference.

Experimental Protocol: High-Resolution ATR-FTIR Validation

To ensure that the absence of a C=O peak is due to complete chemical conversion rather than instrumental error or poor sample preparation, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol must be utilized.

Step 1: System Calibration and Background Validation
  • Thermal Stabilization: Power on the FTIR spectrometer and allow the IR source and DTGS/MCT detector to stabilize for a minimum of 30 minutes.

  • Wavenumber Calibration: Run a standard polystyrene calibration film. Verify that the critical aromatic ring stretch at exactly 1601 cm⁻¹ and the C-H bend at 1028 cm⁻¹ are within a ± 1 cm⁻¹ tolerance.

  • Background Subtraction (Self-Validation): Acquire a background spectrum of the clean, empty ATR crystal (Diamond or ZnSe). This step digitally subtracts atmospheric H₂O (3500–3900 cm⁻¹) and CO₂ (2350 cm⁻¹), ensuring they do not mask the critical oxime O-H or C=N bands ([3]).

Step 2: Sample Preparation and Loading
  • Desiccation: Ensure both the parent ketone and the synthesized oxime are dried under a vacuum desiccator. Residual moisture will artificially broaden the 3200 cm⁻¹ region, confounding the O-H stretch analysis.

  • Application: Place 2–5 mg of the solid sample directly onto the center of the ATR crystal.

  • Pressure Standardization: Lower the ATR pressure anvil until the integrated clutch clicks. Consistent pressure ensures intimate contact between the crystal and the sample, maximizing the penetration depth of the evanescent wave and ensuring reproducible path lengths.

Step 3: Spectral Acquisition & Internal Normalization
  • Parameters: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to optimize the signal-to-noise ratio.

  • ATR Correction: Apply an ATR correction algorithm in your spectroscopy software to account for the wavelength-dependent penetration depth (peaks at lower wavenumbers naturally appear stronger in ATR without this correction).

  • Internal Normalization (Self-Validation): Normalize both spectra against the invariant aromatic C=C ring stretch (~1580 cm⁻¹). Because the aromatic ring is unaffected by the reaction, this normalization proves that the disappearance of the C=O band (~1670 cm⁻¹) is due to chemical conversion, not merely a thinner sample application.

References

  • "4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem - NIH", National Center for Biotechnology Information. URL:[Link]

  • Palm, A., & Werbin, H. "THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES", Canadian Journal of Chemistry, Canadian Science Publishing. URL:[Link]

  • "Interpreting Infrared Spectra", Specac Ltd. URL: [Link]

Sources

Comparative

Validating the Purity of Synthesized 4-[1-(Hydroxyimino)propyl]phenol: A Comparative Guide to GC-MS Methodologies

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary Validating the purity of synthesized 4-[1-(hydroxyimino)propyl]phenol (also known as 4'-hydroxypropiophenone oxim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Validating the purity of synthesized 4-[1-(hydroxyimino)propyl]phenol (also known as 4'-hydroxypropiophenone oxime) presents a unique analytical challenge. The molecule contains two highly active functional groups: a phenolic hydroxyl (-OH) and an oxime hydroxyl (=N-OH). While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile impurity profiling, direct injection of this compound often leads to severe thermal degradation and poor chromatographic resolution. This guide objectively compares analytical alternatives and establishes a self-validating, silylation-assisted GC-MS protocol to ensure absolute data integrity.

Mechanistic Insight: The Analytical Bottleneck

As an application scientist, it is critical to understand the causality behind analytical failures before designing a workflow.

The Problem with Direct GC-MS: When 4-[1-(hydroxyimino)propyl]phenol is injected directly into a standard GC inlet (typically heated to 250°C–280°C), the thermal stress induces rapid degradation. Recent metabolomic studies have demonstrated that up to 40% of small molecules can thermally degrade or fundamentally transform during standard GC-MS vaporization . For oximes specifically, the high temperatures trigger dehydration to nitriles or Beckmann rearrangements . Furthermore, the active hydrogens on the phenol and oxime groups form strong intermolecular hydrogen bonds, resulting in severe peak tailing and irreversible adsorption to the column's stationary phase.

The Solution: Silylation (BSTFA + 1% TMCS): To bypass these thermodynamic limitations, chemical derivatization is mandatory. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) . This reagent systematically replaces the active protons on both the phenolic -OH and the oxime =N-OH with non-polar trimethylsilyl (TMS) groups. This transformation eliminates hydrogen bonding, drastically lowers the boiling point, and shields the molecule from thermal degradation, yielding a stable "di-TMS" derivative .

Objective Comparison of Analytical Alternatives

To validate the purity of the synthesized product, we must evaluate the performance of the derivatized GC-MS method against common alternatives: Underivatized GC-MS and HPLC-UV/MS.

Analytical MetricUnderivatized GC-MSHPLC-UV/MSBSTFA-Derivatized GC-MS (Recommended)
Thermal Stability Poor (Degrades in inlet)Excellent (Room temp analysis)Excellent (Protected by TMS groups)
Peak Symmetry (As) > 2.5 (Severe tailing)1.0 - 1.2 (Symmetrical)0.9 - 1.1 (Highly symmetrical)
Limit of Detection (LOD) ~500 ng/mL (Signal loss)~50 ng/mL< 10 ng/mL
Impurity Profiling Inaccurate (Artifact peaks)Moderate (Misses non-UV absorbers)Superior (High-res EI library matching)
Workflow Complexity Low (Dilute and shoot)Low (Dilute and shoot)Moderate (Requires 45-min derivatization)

Experimental Workflow Visualization

G N1 Synthesized Compound 4-[1-(hydroxyimino)propyl]phenol N2 Moisture Removal (Anhydrous Pyridine) N1->N2 Recommended Pathway N6 Underivatized Injection (High Thermal Stress) N1->N6 Direct Injection (Alternative) N3 Derivatization BSTFA + 1% TMCS (70°C, 45 min) N2->N3 N4 Di-TMS Derivative (Volatile & Thermally Stable) N3->N4 Silylation of -OH & =N-OH N5 GC-MS Analysis (EI Mode, High Resolution) N4->N5 Sharp Peaks, High S/N N7 Thermal Degradation (Beckmann Rearrangement / Tailing) N6->N7 >250°C Inlet Temp

Analytical workflow comparing derivatized vs. underivatized GC-MS for oxime purity validation.

Step-by-Step Experimental Protocol

This self-validating protocol ensures complete conversion of the analyte to its di-TMS derivative, preventing the appearance of split peaks (partially derivatized artifacts).

Materials Required:

  • Synthesized 4-[1-(hydroxyimino)propyl]phenol (Sample)

  • BSTFA + 1% TMCS (Derivatization Reagent)

  • Anhydrous Pyridine (Solvent and acid scavenger)

  • Anhydrous Ethyl Acetate (Diluent)

Step 1: Sample Preparation & Desiccation

  • Accurately weigh 2.0 mg of the synthesized 4-[1-(hydroxyimino)propyl]phenol into a 2 mL amber glass GC vial.

  • Critical Causality: Water violently quenches BSTFA. Ensure the sample is thoroughly dried (e.g., stored in a desiccator over anhydrous calcium sulfate prior to use) .

Step 2: Silylation Reaction

  • Add 200 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine acts as a basic catalyst and neutralizes the HCl byproduct if hydroxylamine hydrochloride residues are present from the synthesis step.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum.

  • Vortex for 10 seconds, then incubate in a dry block heater at 70°C for 45 minutes. Note: Heating drives the reaction to completion, ensuring the sterically hindered oxime -OH is fully silylated.

Step 3: Dilution and GC-MS Analysis

  • Remove the vial and allow it to cool to room temperature (approx. 5 minutes).

  • Dilute the mixture with 700 µL of anhydrous ethyl acetate to prevent column overloading.

  • Inject 1.0 µL into the GC-MS.

Recommended GC-MS Parameters:

  • Inlet Temperature: 250°C (Split ratio 10:1)

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or Rxi-5Sil MS), 30m x 0.25mm x 0.25µm.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.

  • Scan Range: m/z 40 to 450.

Data Interpretation & Purity Validation

Upon successful derivatization, the chromatogram will yield a single, highly symmetrical peak corresponding to the di-TMS derivative of 4-[1-(hydroxyimino)propyl]phenol.

  • Target Mass (Di-TMS): The molecular ion ( M+ ) will shift from 165 m/z (underivatized) to 309 m/z.

  • Key Fragments: Look for characteristic loss of a methyl group ( [M−15]+ at 294 m/z) and the ubiquitous TMS cation at 73 m/z .

  • Impurity Identification: Any unreacted 4-hydroxypropiophenone (starting material) will appear as a mono-TMS derivative earlier in the chromatogram, allowing for precise integration and % purity calculation based on Total Ion Chromatogram (TIC) area normalization.

References

  • Siuzdak, G., et al. "New metabolomic platform reveals extent of thermal degradation in GC–MS." Bioanalysis Zone (originally published in Analytical Chemistry). Available at:[Link]

  • Pack, E. "Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods." Restek Corporation. Available at:[Link]

  • DeRuiter, J., et al. "Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations." Office of Justice Programs (OJP). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-[1-(hydroxyimino)propyl]phenol

As a Senior Application Scientist, it is my priority to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. This guide provides essential, field-proven saf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. This guide provides essential, field-proven safety and logistical information for handling 4-[1-(hydroxyimino)propyl]phenol (CAS No. 133595-72-9). This document moves beyond a simple checklist, offering a framework for building a self-validating system of safety around your work with this compound.

The procedural guidance herein is designed to be direct and immediately applicable, empowering you to manage this chemical with confidence and precision.

Hazard Identification and Risk Assessment

4-[1-(hydroxyimino)propyl]phenol is a member of the oxime and phenol chemical classes. While specific toxicological data is limited, the compound's structure and available safety classifications demand a cautious approach. Phenols, as a class, are known for their systemic toxicity and corrosive properties.[1][2] The primary risks associated with this compound are acute toxicity, irritation, and potential target organ effects.

A thorough risk assessment is the cornerstone of laboratory safety. Before beginning any work, you must understand the specific hazards posed by 4-[1-(hydroxyimino)propyl]phenol, as outlined by the Globally Harmonized System (GHS).

Hazard ClassificationGHS CodeSignal WordPotential Effect
Acute Toxicity, OralH302WarningHarmful if swallowed.[3]
Acute Toxicity, DermalH312WarningHarmful in contact with skin.[3]
Acute Toxicity, InhalationH332WarningHarmful if inhaled.[3]
Skin IrritationH315WarningCauses skin irritation.[3]
Serious Eye IrritationH319WarningCauses serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)H335 / H336WarningMay cause respiratory irritation.[3][4]
GHS Pictogram GHS07Exclamation Mark[3]

The causality behind these classifications is critical: the phenolic hydroxyl group and the oxime moiety contribute to the molecule's reactivity and potential to interact with biological systems. Dermal and inhalation toxicity means the compound can enter the bloodstream through the skin or lungs, causing systemic harm beyond localized irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between you and the chemical hazard. The selection of PPE is not arbitrary; it is a direct response to the identified risks of toxicity and irritation.

TaskEye & Face ProtectionHand ProtectionBody & Respiratory Protection
Receiving/Unpacking Safety glasses with side shields.Chemical-resistant gloves (Nitrile minimum).Standard lab coat, long pants, closed-toe shoes.
Weighing Solid/Preparing Solutions Chemical safety goggles and a face shield.Chemical-resistant gloves (Nitrile, Neoprene). Inspect gloves before use.[5]Fully buttoned lab coat. All handling must occur inside a certified chemical fume hood.[6]
Conducting Reactions/Workup Chemical safety goggles and a face shield.Chemical-resistant gloves. Change gloves immediately if contaminated.Chemical-resistant apron over a lab coat. All work must occur inside a certified chemical fume hood.[7]
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or apron. NIOSH-approved respirator if outside a fume hood.[6]

Expert Insight: The "double-gloving" technique is highly recommended when handling concentrated solutions or the pure solid. This provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin. Always wash hands thoroughly with soap and water after removing gloves.[5]

Operational and Handling Workflow

Adherence to a strict, logical workflow minimizes the potential for exposure at every stage of handling. This protocol is designed as a self-validating system; a deviation from any step compromises the integrity of the entire safety envelope.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all handling activities.[8]

    • Ensure an eyewash station and safety shower are accessible within a 10-second travel time.[7][8]

    • Prepare all necessary equipment (glassware, spatulas, stir bars) and waste containers before handling the chemical.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Chemical Handling (in Fume Hood):

    • Carefully open the container, avoiding any dispersal of the solid powder.

    • Use a dedicated spatula to weigh the desired amount of 4-[1-(hydroxyimino)propyl]phenol onto weighing paper or directly into a tared vessel.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces, glassware, and equipment used during the procedure.

    • Wipe down the work area within the fume hood.

  • Doffing PPE:

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by apron/lab coat, then face shield/goggles.

    • Wash hands immediately and thoroughly with soap and water.

Workflow Visualization

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Procedure A Designate Fume Hood Area B Verify Emergency Equipment (Eyewash, Shower) A->B C Prepare Materials & Waste Containers B->C D Don Required PPE C->D E Weigh & Handle Chemical (Inside Fume Hood) D->E F Conduct Experiment E->F G Decontaminate Workspace & Equipment F->G H Segregate & Seal Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Standard operational workflow for handling 4-[1-(hydroxyimino)propyl]phenol.

Spill Management and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Contact: In any emergency, call your institution's emergency response number immediately.
Exposure First Aid:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. For phenol-type compounds, treatment with polyethylene glycol (PEG) 300 or 400 is highly recommended if available.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Spill Cleanup Protocol:
  • Minor Spill (inside a chemical fume hood):

    • Ensure your PPE is appropriate.

    • Cover the spill with an inert absorbent material like vermiculite, dry lime, or sand.[6][10]

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[9]

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's environmental health and safety (EHS) office or emergency response team.

    • Only trained personnel with appropriate PPE, including respiratory protection, should attempt cleanup.[4][6]

Spill Response Decision Logic

G Spill Spill Occurs Assess Assess Hazard (Size, Location, Material) Spill->Assess IsMinor Is Spill Minor & Contained in Fume Hood? Assess->IsMinor CleanupMinor Self-Cleanup Protocol: 1. Don Full PPE 2. Absorb with Inert Material 3. Collect in Waste Container 4. Decontaminate Area IsMinor->CleanupMinor Yes Evacuate Major Spill Protocol: 1. Evacuate Area 2. Alert Others 3. Call Emergency Response/EHS IsMinor->Evacuate No Report Report Incident to Supervisor CleanupMinor->Report Evacuate->Report

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal Plan

All materials contaminated with 4-[1-(hydroxyimino)propyl]phenol must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

  • Solid Waste: This includes contaminated gloves, weighing paper, absorbent materials from spills, and empty containers.

    • Collect all solid waste in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[8]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "4-[1-(hydroxyimino)propyl]phenol".

  • Liquid Waste: This includes reaction mixtures and solutions.

    • Collect all liquid waste in a sealed, shatter-proof container.[11]

    • The container must be clearly labeled with the chemical name and approximate concentrations of all components.

    • Never mix incompatible waste streams.

  • Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's EHS department.

    • Observe all federal, state, and local environmental regulations.[6]

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • NextSDS. 4-[1-(hydroxyimino)propyl]phenol — Chemical Substance Information. Available from: [Link]

  • Molport. 4-[1-(hydroxyimino)propyl]phenol. Available from: [Link]

  • Tsetse. MATERIAL SAFETY DATA SHEET: 4-PROPYLPHENOL. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Phenol. Available from: [Link]

  • Petrochemical Safety Action Group. THE DO'S AND DON'TS for the SAFE USE of PHENOL. Available from: [Link]

  • Organic Syntheses. A. 1-Indanone oxime - Organic Syntheses Procedure. Available from: [Link]

  • Das, B., et al. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. Available from: [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available from: [Link]

  • Li, J. T., et al. An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. Available from: [Link]

  • Organic Syntheses. Synthesis of E-1-(1-hydroxycyclohexyl)ethanone oxime. Available from: [Link]

  • ResearchGate. How can I dispose phenol?. Available from: [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Available from: [Link]

Sources

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